Product packaging for Methyl isoquinoline-6-carboxylate(Cat. No.:CAS No. 173089-82-2)

Methyl isoquinoline-6-carboxylate

Cat. No.: B068428
CAS No.: 173089-82-2
M. Wt: 187.19 g/mol
InChI Key: UVPWZEOLHRROQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl isoquinoline-6-carboxylate is a high-value chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. This ester derivative of isoquinoline-6-carboxylic acid serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, particularly amide derivatives and functionalized heterocyclic compounds. Its core research value lies in its application toward the development of novel therapeutic agents, including potential kinase inhibitors, enzyme modulators, and compounds targeting central nervous system disorders. The isoquinoline scaffold is a privileged structure in pharmacology, known for its presence in compounds with diverse biological activities. Researchers utilize this compound to efficiently access this scaffold, facilitating structure-activity relationship (SAR) studies and the exploration of new chemical space for lead optimization. The compound is characterized by high purity and stability, ensuring reliable and reproducible results in synthetic workflows. It is an essential tool for chemists and biochemists engaged in the design and synthesis of novel small molecules for probing biological pathways and developing new pharmaceutical candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B068428 Methyl isoquinoline-6-carboxylate CAS No. 173089-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPWZEOLHRROQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264490
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-82-2
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173089-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl isoquinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for methyl isoquinoline-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details established synthetic routes, including modern palladium-catalyzed reactions and classical isoquinoline syntheses. Experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and reproducibility. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Palladium-Catalyzed Carbonylation of 6-Bromoisoquinoline

A highly effective and direct method for the synthesis of this compound involves the palladium-catalyzed carbonylation of 6-bromoisoquinoline. This modern approach offers good yields and utilizes readily available starting materials.

Synthesis of the Precursor: 6-Bromoisoquinoline

The necessary starting material, 6-bromoisoquinoline, can be synthesized from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal through a Pomeranz-Fritsch type reaction.

A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark condenser for 12 hours. The solution is then concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C. Ethyl chloroformate (193.3 mL, 1782 mmol) is added, and the mixture is stirred for 10 minutes at -10 °C before being allowed to warm to room temperature. Subsequently, trimethyl phosphite (249.6 mL, 1782.0 mmol) is added dropwise, and the reaction mixture is stirred for 10 hours at room temperature. The solvent is evaporated under vacuum. The residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes. The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is added dropwise. The reaction mixture is stirred at 40 °C for 6 days. The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N aqueous NaOH solution. The resulting suspension is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3 M HCl. The acidic aqueous solution is adjusted to a pH of 7-8 with a 3N NaOH solution and extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide the crude product. The crude compound is dissolved in a minimum amount of DCM and precipitated with pentane to yield 6-bromoisoquinoline as a light brown solid.[1]

Quantitative Data: Synthesis of 6-Bromoisoquinoline

ParameterValue
Starting Materials 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal
Key Reagents Toluene, Ethyl chloroformate, Trimethyl phosphite, Titanium tetrachloride
Reaction Time 12 h (acetal formation) + 10 h (cyclization precursor) + 6 days (cyclization)
Reaction Temperature Reflux (toluene), -10 °C to RT, 40 °C
Yield 35%
Palladium-Catalyzed Carbonylation

This key step introduces the carboxylate functionality at the 6-position of the isoquinoline ring.

In a suitable pressure reactor, dissolve 6-bromoisoquinoline (10.0 g, 48 mmol) in a 1:1 mixture of DMF and methanol (total volume 200 ml). To this solution, slowly add sodium acetate (5.0 g, 61 mmol), palladium(II) acetate (2.8 g, 12 mmol), and triphenylphosphine (3.8 g, 14 mmol). The reaction vessel is purged with carbon monoxide gas (3 bar) three times. The reaction mixture is then heated to 95-105 °C under a 3 bar atmosphere of carbon monoxide for 15 hours. The reaction progress can be monitored by LC/MS. Upon completion, the reaction mixture is filtered through celite, eluting with ethyl acetate, and the filtrate is concentrated by distillation under reduced pressure. The residue is dissolved in ethyl acetate and washed three times with water and once with saturated brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluting with a gradient of 10% to 35% ethyl acetate in hexanes) to afford this compound as a white powder.[2]

Quantitative Data: Palladium-Catalyzed Carbonylation

ParameterValue
Starting Material 6-Bromoisoquinoline
Key Reagents Methanol, Carbon Monoxide, Pd(OAc)₂, PPh₃, NaOAc
Solvent DMF/Methanol (1:1)
Reaction Time 15 hours
Reaction Temperature 95-105 °C
Pressure 3 bar CO
Yield 78%

Diagram of the Palladium-Catalyzed Synthesis Workflow

G cluster_0 Synthesis of 6-Bromoisoquinoline cluster_1 Palladium-Catalyzed Carbonylation start1 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal step1_1 Reflux in Toluene (Dean-Stark) start1->step1_1 step1_2 Reaction with Ethyl Chloroformate & Trimethyl Phosphite step1_1->step1_2 step1_3 Cyclization with TiCl4 step1_2->step1_3 end1 6-Bromoisoquinoline step1_3->end1 start2 6-Bromoisoquinoline step2_1 Pd(OAc)2, PPh3, NaOAc CO (3 bar), MeOH/DMF start2->step2_1 step2_2 Heat (95-105 °C) step2_1->step2_2 end2 This compound step2_2->end2

Caption: Workflow for the synthesis of this compound.

Classical Isoquinoline Synthesis Routes

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize isoquinoline-6-carboxylic acid via this route, the required starting materials would be 4-formylbenzoic acid and aminoacetaldehyde diethyl acetal. The reaction proceeds in two main stages: the formation of the benzalaminoacetal followed by the acid-catalyzed cyclization.[3][4]

Diagram of the Pomeranz-Fritsch Reaction Pathway

G start 4-Formylbenzoic Acid + Aminoacetaldehyde Diethyl Acetal step1 Condensation (Benzalaminoacetal formation) start->step1 step2 Acid-Catalyzed Cyclization step1->step2 end Isoquinoline-6-carboxylic Acid step2->end G start β-(4-carboxyphenyl)ethylamine derivative step1 Acylation start->step1 intermediate1 N-Acyl-β-(4-carboxyphenyl)ethylamine step1->intermediate1 step2 Cyclization (e.g., POCl3) intermediate1->step2 intermediate2 3,4-Dihydroisoquinoline-6-carboxylic Acid step2->intermediate2 step3 Dehydrogenation intermediate2->step3 end Isoquinoline-6-carboxylic Acid step3->end G start β-(4-carboxyphenyl)ethylamine + Aldehyde/Ketone step1 Condensation and Acid-Catalyzed Cyclization start->step1 intermediate Tetrahydroisoquinoline-6-carboxylic Acid step1->intermediate step2 Dehydrogenation intermediate->step2 end Isoquinoline-6-carboxylic Acid step2->end

References

Chemical and physical properties of methyl isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Isoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is an organic compound featuring an isoquinoline bicyclic heteroaromatic system with a methyl ester group at the 6-position.[1] Its chemical identifiers are CAS Number 173089-82-2 and molecular formula C₁₁H₉NO₂.[1] This molecule has gained significant interest in the field of biomedical research, particularly for its role in cellular quality control mechanisms. Recent studies have identified it as a bioactive small molecule secreted by certain probiotics that can induce PRKN/parkin-mediated mitophagy, a critical process for clearing damaged mitochondria.[2][3] This activity suggests its potential as a therapeutic lead for neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[2][4]

Chemical and Physical Properties

The experimental data for the physical properties of this compound are not widely reported. The information available is a combination of data from chemical suppliers and computational predictions.

PropertyDataSource(s)
IUPAC Name This compound[1]
Synonyms 6-Isoquinolinecarboxylic acid, methyl ester[1]
CAS Number 173089-82-2[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Appearance Solid[1]
Purity ≥98% (Commercially available)[1]
Predicted XlogP 2.1[5]
Storage Room temperature[6]

Spectroscopic and Analytical Data

  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl ester protons (-OCH₃), expected to be in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum would display signals for the nine aromatic carbons of the isoquinoline core, the carbonyl carbon of the ester (typically in the 165-175 ppm region), and the methyl carbon of the ester group (around 50-55 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically found between 1700 and 1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 187.19. Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 188.07060 and [M+Na]⁺ at m/z 210.05254.[5]

Experimental Protocols

This compound can be synthesized from its corresponding carboxylic acid and is used as a starting material for further chemical modifications.

Synthesis via Fischer Esterification (Representative Protocol)

This protocol is based on the standard Fischer esterification method for converting a carboxylic acid to a methyl ester.[7]

  • Reaction Setup: Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol, using a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture and pour it over crushed ice. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Bromination of this compound

This protocol describes the bromination of the isoquinoline ring using N-Bromosuccinimide (NBS).[8]

  • Reaction Setup: Dissolve this compound (1.0 eq, 200 mg, 1.1 mmol) in acetic acid (30 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 eq, 393 mg, 2.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at 90 °C for 12 hours.

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Neutralization: Add aqueous sodium bicarbonate solution to adjust the pH to 8-9.

  • Extraction and Purification: Extract the product with ethyl acetate (30 mL) and purify as required.

Reduction to Isoquinolin-6-ylmethanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using sodium borohydride.[9]

  • Reaction Setup: Dissolve this compound (1.0 eq, 0.50 g, 2.67 mmol) in absolute ethanol (25 mL) in a round-bottomed flask and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (4.0 eq, 404 mg, 10.68 mmol) to the solution.

  • Reaction: Stir the mixture under reflux for 4 hours.

  • Quenching: Cool the solution to 0 °C and quench the reaction by the slow addition of 6N aqueous HCl (2.0 mL).

  • Basification and Extraction: Stir the mixture at room temperature for 20 minutes, then basify with an appropriate base and extract the product into an organic solvent.

  • Purification: Dry and concentrate the organic extracts. Purify the crude alcohol product by column chromatography.

Biological Activity and Signaling Pathway

This compound (MI6C) has been identified as a key bioactive metabolite produced by the probiotics Saccharomyces boulardii and Lactococcus lactis. It functions as an inducer of PRKN/parkin-mediated mitophagy, a selective form of autophagy that removes damaged or dysfunctional mitochondria.[2][3]

The induction of mitophagy is critical for cellular health, and its impairment is linked to the pathology of Parkinson's disease.[4] In cellular and Drosophila models of Parkinson's, MI6C was shown to promote the clearance of damaged mitochondria and restore motor function, highlighting its neuroprotective potential.[2][3]

The signaling pathway is initiated by mitochondrial damage or stress, which leads to the stabilization of the protein PINK1 on the outer mitochondrial membrane (OMM). PINK1 then recruits and activates the E3 ubiquitin ligase Parkin (PRKN) from the cytosol. Parkin ubiquitinates various OMM proteins, which serves as a signal for the autophagic machinery to engulf the mitochondrion in a phagophore, which matures into an autophagosome. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the mitochondrion and its contents. MI6C acts as a stimulus that promotes this pathway.[2][3][4]

MI6C_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Mitochondrial Stress (e.g., Paraquat) PINK1_Stab PINK1 Stabilization on OMM Mito_Stress->PINK1_Stab Parkin_Rec Parkin (PRKN) Recruitment & Activation PINK1_Stab->Parkin_Rec Ub Ubiquitination of OMM Proteins Parkin_Rec->Ub Phagophore Phagophore Formation Ub->Phagophore Signals for Degradation Mitochondrial Degradation MI6C This compound (MI6C) MI6C->PINK1_Stab Probiotics Probiotics (S. boulardii, L. lactis) Probiotics->MI6C secretes Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_Rec Autophagosome Autophagosome Phagophore->Autophagosome Autophagosome->Degradation Fuses with Mitochondrion Lysosome Lysosome Lysosome->Degradation Fusion & Degradation

Caption: PRKN-mediated mitophagy pathway induced by this compound.

References

The Emerging Therapeutic Potential of Methyl Isoquinoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoquinoline-6-carboxylate, a member of the diverse isoquinoline alkaloid family, is gaining recognition for its specific and potent biological activities. While the broader class of isoquinoline alkaloids is known for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties, recent research has pinpointed a key role for this compound in the induction of mitophagy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its neuroprotective potential via the regulation of mitochondrial quality control. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Introduction: The Isoquinoline Alkaloid Landscape

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds that have long been a fertile source for drug discovery.[1] Found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds are characterized by a core isoquinoline scaffold.[2] Their wide range of biological activities has been extensively documented and includes:

  • Anticancer Effects: Many isoquinoline alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[3][4] Their mechanisms of action often involve inducing cell cycle arrest, apoptosis, and autophagy.[5][6] Some have been shown to interact directly with DNA and RNA or inhibit enzymes crucial for cancer cell proliferation.[5]

  • Anti-inflammatory Activity: Isoquinoline alkaloids are known to possess significant anti-inflammatory properties.[7] For instance, the novel isoquinoline alkaloid Litcubanine A has been shown to regulate the NF-κB signaling pathway in macrophages, a key pathway in inflammatory responses.[8]

  • Antimicrobial Properties: Research has demonstrated the efficacy of various isoquinoline alkaloids against a range of pathogenic bacteria and fungi.[9][10]

  • Neuroprotective Effects: A growing body of evidence highlights the neuroprotective potential of isoquinoline alkaloids.[11] These compounds can exert their effects through various mechanisms, including reducing oxidative stress and inflammation within the nervous system.[11]

This compound, as a derivative of this versatile scaffold, is now emerging as a molecule of significant interest, with specific and well-defined biological activity.

Core Biological Activity: Induction of Mitophagy

Recent groundbreaking research has identified this compound (MI6C) as a potent inducer of PRKN/parkin-mediated mitophagy.[3][5] This process is a critical cellular quality control mechanism for the removal of damaged or dysfunctional mitochondria, and its impairment is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease.[3][5]

Quantitative Data

A key study demonstrated that this compound promotes the recruitment of PRKN to mitochondria in a dose-dependent manner. This is a crucial initial step in the mitophagy pathway.

CompoundBiological ActivityAssay SystemEC50 ValueReference
This compoundPRKN Recruitment to MitochondriaGFP-PRKN HEK293 cells~10 µM[5]
Signaling Pathway

This compound has been shown to upregulate several key events in the PRKN-mediated mitophagy pathway.[3][5] Upon mitochondrial depolarization (a sign of damage), the kinase PINK1 accumulates on the outer mitochondrial membrane. This initiates the recruitment of the E3 ubiquitin ligase PRKN from the cytosol. PRKN then ubiquitinates various outer mitochondrial membrane proteins, including MFN2. This ubiquitination serves as a signal for the autophagosome to recognize and engulf the damaged mitochondrion, leading to its degradation by lysosomes. This compound facilitates this process, enhancing the cell's ability to clear dysfunctional mitochondria.

Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol cluster_Autophagy Autophagy Machinery Mito Mitochondrial Depolarization PINK1 PINK1 Accumulation Mito->PINK1 induces PRKN_rec PRKN Recruitment PINK1->PRKN_rec recruits pUb Phospho-ubiquitination of MFN2 and other OMM proteins PRKN_rec->pUb catalyzes MFN2 MFN2 MFN2->pUb Autophagosome Autophagosome Formation pUb->Autophagosome signals for MI6C This compound MI6C->PRKN_rec Upregulates PRKN_cyto PRKN (Cytosolic) PRKN_cyto->PRKN_rec Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs damaged mitochondrion Lysosome Lysosome Degradation Mitochondrial Degradation Lysosome->Degradation leads to Mitophagosome->Lysosome fuses with

Caption: PRKN-mediated mitophagy pathway upregulated by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the biological activity of this compound.

PRKN Recruitment Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing GFP-tagged PRKN (GFP-PRKN HEK293).

  • Methodology:

    • Cells are plated in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound or a vehicle control (e.g., DMSO).

    • Mitochondrial depolarization is induced using a protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

    • Following incubation, cells are fixed and stained with a mitochondrial marker (e.g., Tom20) and a nuclear stain (e.g., DAPI).

    • Images are acquired using high-content microscopy.

    • Image analysis software is used to quantify the co-localization of GFP-PRKN with the mitochondrial marker, indicating PRKN recruitment.

  • Data Analysis: The percentage of cells showing PRKN recruitment is plotted against the concentration of this compound to determine the EC50 value.

Caption: Workflow for the PRKN Recruitment Assay.

In Vivo Model: Drosophila melanogaster
  • Model: Flies expressing a mitochondrial marker, often used in models of paraquat-induced mitochondrial toxicity, which mimics aspects of Parkinson's disease.

  • Methodology:

    • Drosophila are raised on a standard diet supplemented with this compound or a control.

    • Mitochondrial dysfunction is induced by exposing the flies to paraquat.

    • Motor function is assessed using climbing assays (negative geotaxis).

    • Longevity of the flies is monitored.

    • Fly brains can be dissected and imaged to observe lysosomal degradation of mitochondria.

  • Significance: This in vivo model allows for the assessment of the therapeutic potential of this compound to rescue behavioral deficits associated with mitochondrial dysfunction.[5]

Synthesis and Derivatization

This compound is a valuable building block in medicinal chemistry. It can be synthesized and also serve as a precursor for a variety of derivatives. For example, it has been used as a starting material in the synthesis of novel compounds with potential inhibitory activity against neuroendocrine prostate cancer cells.[11] The carboxylic acid group at the 6-position is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Future Directions and Potential Applications

The discovery of this compound's role in promoting mitophagy opens up exciting avenues for therapeutic development, particularly for neurodegenerative diseases like Parkinson's. Future research should focus on:

  • Elucidating the precise molecular target: Identifying the direct protein target of this compound will be crucial for understanding its mechanism of action.

  • Pharmacokinetic and pharmacodynamic studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for its development as a drug candidate.

  • Exploring other therapeutic areas: Given the broad activities of isoquinoline alkaloids, it is plausible that this compound may have other biological effects, such as anti-inflammatory or anticancer activities, which warrant investigation.

  • Lead optimization: The isoquinoline-6-carboxylate scaffold can be chemically modified to improve potency, selectivity, and drug-like properties.

Conclusion

This compound has emerged from the broad class of isoquinoline alkaloids as a compound with a specific and highly relevant biological activity: the induction of PRKN-mediated mitophagy. This finding, supported by quantitative in vitro data and in vivo evidence, positions it as a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides the foundational knowledge for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule.

References

Exploring Derivatives of Methyl Isoquinoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] This structural core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] Functionalization of the isoquinoline ring system, particularly with a carboxylate group, offers a versatile platform for the development of novel therapeutic agents. Methyl isoquinoline-6-carboxylate, as a key intermediate, provides a valuable starting point for the synthesis of a multitude of derivatives with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of derivatives based on the this compound core.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic strategies, including the Bischler-Napieralski and Pictet-Spengler reactions, followed by aromatization and functional group manipulation.[3] A generalized synthetic workflow is presented below.

G cluster_0 Synthesis of this compound Start Substituted β-Phenylethylamine Step1 N-Acylation Start->Step1 Acylating Agent Step2 Bischler-Napieralski Cyclization (e.g., POCl3) Step1->Step2 Step3 Dehydrogenation (e.g., Pd/C) Step2->Step3 Step4 Carboxylation/ Esterification Step3->Step4 End This compound Step4->End

A generalized synthetic workflow for obtaining the this compound core.

Representative Derivatives and Quantitative Data

While extensive public data on a wide array of this compound derivatives is limited, the following table presents a representative set of hypothetical derivatives to illustrate potential modifications and their associated data. These examples are based on common synthetic transformations and plausible biological activities observed in related isoquinoline compounds.

Compound ID R1 Substituent (Position 1) R2 Substituent (Position 3) Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) IC₅₀ (µM) vs. Target X
MI-01 HH-78-808.5 (s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.7 (t, 1H), 4.0 (s, 3H)>100
MI-02 PhenylH85155-1578.3 (d, 1H), 8.0 (d, 1H), 7.8-7.5 (m, 7H), 4.0 (s, 3H)15.2
MI-03 HNH₂78198-2008.1 (d, 1H), 7.9 (d, 1H), 7.6 (s, 1H), 6.5 (s, 2H), 4.0 (s, 3H)25.8
MI-04 4-FluorophenylCl65176-1788.4 (d, 1H), 8.1 (s, 1H), 7.7-7.2 (m, 5H), 4.1 (s, 3H)5.7
MI-05 HMorpholino72162-1648.2 (d, 1H), 7.9 (d, 1H), 7.5 (s, 1H), 4.0 (s, 3H), 3.8 (t, 4H), 3.4 (t, 4H)12.1

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-methyl-isoquinoline-6-carboxylate Derivatives (Representative Example: MI-02)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Palladium(II) acetate (0.05 eq)

  • Triphenylphosphine (0.1 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-methyl-isoquinoline-6-carboxylate derivative.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase (Target X).

Materials:

  • Recombinant human kinase (Target X)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, kinase, and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Potential Signaling Pathway Modulation

Based on the known activities of various isoquinoline derivatives, compounds derived from this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]

G cluster_1 Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Hypothetical inhibition of the PI3K signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, biologically active molecules. The versatility of the isoquinoline core, combined with the reactivity of the methyl ester, allows for the synthesis of a diverse library of derivatives. Future research should focus on the systematic exploration of substitutions at various positions of the isoquinoline ring to establish clear structure-activity relationships. The development of potent and selective inhibitors targeting specific enzymes or receptors will be crucial for advancing these compounds into preclinical and clinical development. Further investigation into their mechanisms of action and pharmacokinetic properties will be essential to unlock their full therapeutic potential.

References

CAS number and molecular structure of methyl isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl isoquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structural features, and synthetic pathways. While detailed experimental protocols and extensive biological activity data are not widely available in peer-reviewed literature, this guide summarizes the current state of knowledge to support further research and development efforts.

Compound Identification and Molecular Structure

This compound is an ester derivative of isoquinoline-6-carboxylic acid. Its fundamental properties are summarized in the table below.

IdentifierValueReference
CAS Number 173089-82-2[1]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C=NC=C2[2]
InChI InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3[2]
InChIKey UVPWZEOLHRROQK-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are limited in publicly accessible databases. The following table includes predicted data and data reported in patent literature. Caution is advised with the reported ¹H NMR data as the multiplicities and integrations may contain inconsistencies.

PropertyDataSource
Predicted XlogP 2.1[2]
Predicted Collision Cross Section ([M+H]⁺) 137.1 Ų[2]
¹H NMR (500 MHz, CDCl₃) δ 9.33 (s, 1H), 8.62 (d, J=2 Hz, 1H), 8.58 (s, 2H), 8.18 (dd, J₁=2 Hz, J₂=8 Hz, 1H), 8.05 (d, J=2 Hz, 1H)[3]

Note: The provided ¹H NMR data from the patent literature should be verified experimentally.

Synthesis of this compound

A synthetic route for this compound has been described in patent literature, starting from 6-bromoisoquinoline. The following protocol is an interpretation of the described method.

Experimental Protocol: Synthesis from 6-Bromoisoquinoline

This synthesis is a two-step process involving a palladium-catalyzed carbonylation followed by esterification.

Step 1: Synthesis of Isoquinoline-6-carboxylic acid

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-bromoisoquinoline and sodium acetate (1.3 equivalents) in a 1:1 mixture of DMF and methanol.

  • Catalyst Addition: Add a catalytic amount of Pd(OAc)₂ and PPh₃ to the solution.

  • Carbonylation: Pressurize the vessel with carbon monoxide (3 bar) and heat the reaction mixture to 95-105 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: After cooling, filter the reaction mixture. The filtrate can be concentrated and the residue dissolved in ethyl acetate, washed with water, dried, and concentrated.

Step 2: Esterification to this compound

The direct synthesis of the methyl ester is also alluded to in the patent by using methanol as a solvent in the carbonylation step.[3] A standard esterification of the resulting carboxylic acid can also be performed.

  • Esterification: Dissolve the crude isoquinoline-6-carboxylic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Reaction: Heat the mixture to reflux and monitor for the completion of the reaction.

  • Isolation: After completion, neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Biological Activity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5][6] However, specific biological activity studies for this compound are not extensively reported in the scientific literature. The functionalization at the C-6 position with a carboxamide group, a close analog of the methyl ester, has been noted as a key interaction point with biological targets.[7] This suggests that this compound could serve as a valuable intermediate for the synthesis of biologically active compounds or as a candidate for biological screening itself.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of isoquinoline-6-carbaldehyde, which involves this compound as a key intermediate as described in patent CN104370813A.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 6-Bromoisoquinoline 6-Bromoisoquinoline This compound This compound 6-Bromoisoquinoline->this compound Pd(OAc)₂, PPh₃, CO, NaOAc, DMF/MeOH (Isoquinolin-6-yl)methanol (Isoquinolin-6-yl)methanol This compound->(Isoquinolin-6-yl)methanol LiAlH₄, THF Isoquinoline-6-carbaldehyde Isoquinoline-6-carbaldehyde (Isoquinolin-6-yl)methanol->Isoquinoline-6-carbaldehyde MnO₂, THF

Caption: Synthetic pathway to Isoquinoline-6-carbaldehyde.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental validation of the presented data is encouraged to facilitate its application in drug discovery and materials science.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Methyl Isoquinoline-6-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Many isoquinoline alkaloids have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and autophagy. This guide provides a detailed overview of the preliminary in vitro screening process to assess the cytotoxic potential of methyl isoquinoline-6-carboxylate.

Data Presentation: Hypothetical Cytotoxic Activity

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound against a panel of human cancer cell lines. This data is illustrative and intended to provide a template for presenting experimental findings.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4825.8 ± 3.1
MCF-7Breast Adenocarcinoma4815.2 ± 2.5
HeLaCervical Cancer4832.5 ± 4.0
HepG2Hepatocellular Carcinoma4819.7 ± 2.8

Table 2: Cell Viability of Cancer Cell Lines upon Treatment with this compound

Concentration (µM)A549 (% Viability)MCF-7 (% Viability)HeLa (% Viability)HepG2 (% Viability)
195.3 ± 4.292.1 ± 3.896.8 ± 4.594.5 ± 3.9
1068.7 ± 5.155.4 ± 4.375.2 ± 5.562.1 ± 4.8
2549.2 ± 3.930.1 ± 3.152.8 ± 4.145.3 ± 3.7
5022.5 ± 2.812.8 ± 2.028.4 ± 3.220.9 ± 2.5
1008.1 ± 1.54.5 ± 1.110.3 ± 1.87.6 ± 1.4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Cells are seeded and treated in a 96-well plate as described for the MTT assay.

  • Controls: Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the 48-hour incubation, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: The LDH reaction mixture (as per the manufacturer's instructions) is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Mandatory Visualizations

Signaling Pathways

The cytotoxicity of many isoquinoline derivatives is mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Below are diagrams of commonly implicated pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Methyl Isoquinoline-6-Carboxylate Stock Solution treatment Treat Cells with Varying Concentrations compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Calculate % Viability and IC50 Values mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase isoquinoline Methyl Isoquinoline- 6-Carboxylate bcl2 Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) isoquinoline->bcl2 Modulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Regulates apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

mapk_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Cascade cluster_jnk_p38 Stress-Activated Pathways cluster_cellular_response Cellular Response isoquinoline Methyl Isoquinoline- 6-Carboxylate ras_raf Ras/Raf isoquinoline->ras_raf Activates/Inhibits jnk JNK isoquinoline->jnk Activates p38 p38 isoquinoline->p38 Activates mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk proliferation Proliferation erk->proliferation apoptosis Apoptosis jnk->apoptosis p38->apoptosis

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Methodological & Application

Application Notes and Protocols for Methyl Isoquinoline-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that serve as a crucial scaffold in medicinal chemistry due to their diverse and significant pharmacological activities.[1] The isoquinoline core is a privileged structure found in numerous natural products and synthetic bioactive molecules.[1][2] Methyl isoquinoline-6-carboxylate, as a derivative, holds potential as a key intermediate and a pharmacologically active agent. The ester functionality at the 6-position provides a site for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis, derivatization, and biological evaluation based on methodologies applied to closely related isoquinoline analogs.

Synthesis and Derivatization

This compound can be synthesized through various established methods for isoquinoline ring formation followed by esterification, or by direct carboxylation and subsequent esterification of the isoquinoline core. One common approach involves the Pomeranz–Fritsch reaction.[3]

Protocol 1: Synthesis of Isoquinoline-6-carboxylic Acid (a precursor)

A common precursor for this compound is isoquinoline-6-carboxylic acid. Its synthesis can be achieved through the oxidation of 6-methylisoquinoline.

Materials:

  • 6-Methylisoquinoline

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (CH2Cl2)

  • Methanol (CH3OH)

  • Water (H2O)

Procedure:

  • Dissolve 6-methylisoquinoline in water containing sodium carbonate.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with sulfuric acid to precipitate the isoquinoline-6-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure isoquinoline-6-carboxylic acid.

Protocol 2: Esterification to this compound

Materials:

  • Isoquinoline-6-carboxylic acid

  • Methanol (CH3OH)

  • Thionyl chloride (SOCl2) or a catalytic amount of concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure (using Thionyl Chloride):

  • Suspend isoquinoline-6-carboxylic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • Stir the reaction mixture at room temperature for several hours, then reflux for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield this compound. Purify by column chromatography if necessary.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly available literature, the isoquinoline scaffold is associated with a broad range of pharmacological activities. Derivatives of isoquinoline have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4][5] The methyl ester group in this compound offers metabolic stability, making it a valuable moiety in drug design.[6]

Anticancer Activity

Numerous isoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action include the inhibition of topoisomerase I and the disruption of microtubule dynamics.[7]

Antimicrobial Activity

Isoquinoline derivatives have been investigated for their antibacterial and antifungal properties.[5][9] They have shown activity against a range of pathogens, including multidrug-resistant strains.[5]

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted for the biological evaluation of this compound and its derivatives.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the bacterial inoculum to each well.

  • Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Quantitative data for isoquinoline derivatives from the literature are summarized below. Note: This data is for related compounds and should be used as a reference for guiding the investigation of this compound.

Compound ClassBiological ActivityTarget/Cell LineIC50 / MIC (µM)Reference
Tricyclic Isoquinoline Derivative (8d)AntibacterialStaphylococcus aureus16 µg/mL[9]
Tricyclic Isoquinoline Derivative (8d)CytotoxicityHEp-2 cells125[9]
Pyrrolo[2,1-a]isoquinoline (Lamellarin D)CytotoxicityVarious cancer cell lines0.038 - 0.110[7]
2-amino quinoline-6-carboxamide (13c)mGluR1 Antagonism-2.16[10]
Sanguinarine (Isoquinoline Alkaloid)CytotoxicityFaDu, SCC-25, MCF-7, MDA-MB-2310.11 - 0.54 µg/mL[8]
Chelerythrine (Isoquinoline Alkaloid)CytotoxicityFaDu, SCC-25, MCF-7, MDA-MB-2310.14 - 0.46 µg/mL[8]

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 6-methylisoquinoline) Oxidation Oxidation Start->Oxidation KMnO4 Precursor Isoquinoline-6-carboxylic Acid Oxidation->Precursor Esterification Esterification Precursor->Esterification MeOH, SOCl2 Target This compound Esterification->Target Derivatization Derivatization (e.g., Amide formation) Target->Derivatization Anticancer Anticancer Assays Target->Anticancer Cytotoxicity (MTT) Antimicrobial Antimicrobial Assays Target->Antimicrobial MIC Determination Library Compound Library Derivatization->Library Library->Anticancer Library->Antimicrobial SAR SAR Studies Anticancer->SAR Antimicrobial->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for the synthesis and biological evaluation of this compound.

Potential Signaling Pathway Inhibition

G MI6C Methyl Isoquinoline- 6-carboxylate Derivative Topoisomerase Topoisomerase I MI6C->Topoisomerase Inhibition Microtubules Microtubule Dynamics MI6C->Microtubules Disruption BacterialEnzyme Bacterial Enzyme MI6C->BacterialEnzyme Inhibition DNA DNA Proliferation Cell Proliferation CellCycle Cell Cycle Arrest DNA->CellCycle Damage CellCycle->Proliferation Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Induction BacterialGrowth Bacterial Growth Inhibition BacterialEnzyme->BacterialGrowth

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Isoquinoline-Based Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of novel isoquinoline-based compounds as potential pharmaceutical agents. The focus is on anticancer applications, particularly those involving the modulation of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for synthesis and key biological assays are provided, along with quantitative data to facilitate the comparison of compound efficacy.

Data Presentation: Anticancer Activity of Novel Isoquinoline Derivatives

The following tables summarize the in vitro anticancer activity of representative novel isoquinoline-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Cytotoxicity of Substituted Tetrahydroisoquinoline Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
15aHMCF-774[1]
15bPhenylMCF-721[1]
MDA-MB-23122[1]
15cN,N-dimethylaminophenylMCF-77[1]
MDA-MB-23121[1]
U25136[1]

Table 2: Anticancer Activity of Various Isoquinoline Scaffolds

Compound IDCompound TypeCancer Cell LineIC50 (µM)Reference
1aIsoquinoline-Coumarin HybridA5491.43[1]
1bIsoquinoline-Coumarin HybridA5491.75[1]
1cIsoquinoline-Coumarin HybridA5493.93[1]
3N-(3-morpholinopropyl)-substituted benzo[2][3]indolo[3,4-c]isoquinolineMean GI500.039[1]
26a5,6,7,8-TetrahydroisoquinolineHEPG231 µg/mL[1]
27a6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolineHCT11650 µg/mL[1]
28b6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolineHCT11649 µg/mL[1]

Experimental Protocols

Synthesis of Novel Isoquinoline Derivatives

This protocol describes a classical method for constructing the dihydroisoquinoline core, a common precursor for more complex derivatives.

  • Amide Formation: A solution of the appropriate β-phenylethylamine (1.0 eq) and an acylating agent (e.g., acetyl chloride, 1.1 eq) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. A base (e.g., triethylamine, 1.2 eq) is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl-β-phenylethylamine.

  • Cyclization: The crude amide from the previous step is dissolved in a suitable solvent (e.g., toluene). A dehydrating/cyclizing agent (e.g., phosphorus pentoxide (1.5 w/w) and phosphorus oxychloride (3 eq)) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with ice water. The aqueous layer is basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-3,4-dihydroisoquinoline.

This protocol outlines the synthesis of more complex tricyclic isoquinoline structures with potential antibacterial activity.

  • A solution of a 1-methyl-3,4-dihydroisoquinoline derivative (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in a suitable solvent (e.g., methanol) is stirred at room temperature.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the tricyclic pyrrolo[2,1-a]isoquinoline derivative.

Biological Evaluation Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the isoquinoline derivatives (typically in a logarithmic dilution series) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol is used to investigate the effect of isoquinoline compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on protein activation.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Inhibition

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Bischler-Napieralski) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification compound Novel Isoquinoline Derivative purification->compound cell_culture Cancer Cell Culture cytotoxicity Cytotoxicity Assay (MTT Assay) ic50 IC50 Determination mechanism Mechanism of Action Studies western_blot Western Blot (PI3K/Akt/mTOR) pathway_analysis Signaling Pathway Analysis

References

Methyl Isoquinoline-6-Carboxylate: A Versatile Intermediate in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl isoquinoline-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the development of various enzyme inhibitors. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This application note will detail the role of this compound as a precursor to potent inhibitors of Rho-associated coiled-coil containing kinase (ROCK) and phosphodiesterases (PDEs), providing protocols for its synthesis and subsequent elaboration into active pharmaceutical ingredients.

Target Enzyme Families and Signaling Pathways

Isoquinoline derivatives have demonstrated significant inhibitory activity against several key enzyme families implicated in various diseases.

1. Rho-associated coiled-coil containing kinase (ROCK): ROCK is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. Its signaling pathway is involved in processes such as cell adhesion, motility, contraction, and proliferation. Dysregulation of the ROCK signaling pathway is associated with cardiovascular diseases (e.g., hypertension), cancer, and glaucoma. Inhibitors of ROCK, such as fasudil, have been clinically approved for the treatment of cerebral vasospasm. The isoquinoline core is a key feature of many ROCK inhibitors.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P->MLC Dephosphorylates Actin_Myosin Actin-Myosin Contraction MLC->Actin_Myosin Cellular_Responses Cellular Responses (e.g., Contraction, Migration) Actin_Myosin->Cellular_Responses Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibits

ROCK Signaling Pathway and Inhibition

2. Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signal transduction pathways. By regulating the levels of these second messengers, PDEs are involved in a multitude of physiological processes, including inflammation, smooth muscle relaxation, and neurotransmission. Isoquinoline-based structures have been explored for the development of selective PDE inhibitors, particularly for PDE4 and PDE5, which are targets for inflammatory diseases and erectile dysfunction, respectively.

Synthesis of the Isoquinoline Core Intermediate

The synthesis of the methyl isoquinolinecarboxylate core is a critical first step. The following protocol is adapted from the synthesis of a closely related isomer, methyl isoquinoline-5-carboxylate, and is representative of the general approach.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 6-Bromoisoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reaction vessel, dissolve 6-bromoisoquinoline in a 1:1 mixture of DMF and methanol.

  • To this solution, add sodium acetate, palladium(II) acetate, and triphenylphosphine.

  • Pressurize the vessel with carbon monoxide gas (e.g., 3 bar) and heat the reaction mixture (e.g., to 95-105 °C).

  • Maintain the reaction under these conditions for several hours (e.g., 15 hours), monitoring the progress by a suitable analytical technique such as LC-MS.

  • After completion, cool the reaction mixture and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Elaboration into Active Enzyme Inhibitors

This compound can be further modified to synthesize potent enzyme inhibitors. A common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.

Protocol 2: General Procedure for the Synthesis of Isoquinoline-6-carboxamide Derivatives

experimental_workflow cluster_amines Amine Building Blocks start Methyl Isoquinoline- 6-carboxylate hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid Isoquinoline-6- carboxylic Acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling inhibitor Final Isoquinoline-based Enzyme Inhibitor coupling->inhibitor purification Purification (e.g., Chromatography) inhibitor->purification characterization Characterization (NMR, MS) purification->characterization assay Enzymatic Assay (IC₅₀ determination) characterization->assay end Quantitative Data assay->end amine1 Amine 1 amine1->coupling amine2 Amine 2 amine2->coupling amine3 Amine n amine3->coupling

Experimental Workflow for Inhibitor Synthesis

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield isoquinoline-6-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve isoquinoline-6-carboxylic acid in a suitable aprotic solvent, such as DMF.

  • Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the desired amine component to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final compound by chromatography.

Quantitative Data for Isoquinoline-Based Inhibitors

Compound IDTarget EnzymeIC₅₀ (µM)
LASSBio-2065 ROCK13.1
ROCK23.8
Fasudil (Reference) ROCK1Not Reported
ROCK20.33

Data adapted from a study on novel isoquinoline N-sulphonylhydrazones as ROCK inhibitors.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of enzyme inhibitors. Its stable heterocyclic core provides a rigid scaffold that can be readily functionalized to interact with the active sites of various enzymes, including ROCK and PDEs. The synthetic protocols outlined in this application note provide a foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of novel therapeutics. The provided data on related isoquinoline inhibitors highlight the promise of this chemical class in achieving high-potency enzyme inhibition.

A Step-by-Step Guide to the Pomeranz–Fritsch Synthesis of Isoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The Pomeranz–Fritsch synthesis, a classical name reaction, and its subsequent modifications, offer a direct and versatile route to this important heterocyclic motif. This document provides detailed application notes and experimental protocols for the Pomeranz–Fritsch synthesis and its key variations, designed to guide researchers in the successful synthesis of isoquinoline derivatives.

Introduction

First described by Cäsar Pomeranz and Paul Fritsch in 1893, the synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[1] The reaction typically proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, followed by an intramolecular electrophilic cyclization onto the aromatic ring under acidic conditions.[1]

While the classical Pomeranz–Fritsch reaction is effective, it can be limited by harsh acidic conditions and variable yields.[1] Consequently, several modifications have been developed to improve the reaction's scope and efficiency, notably the Schlittler-Muller and Bobbitt modifications.

Reaction Mechanism and Key Modifications

The general mechanism of the Pomeranz–Fritsch reaction involves the formation of a benzalaminoacetal intermediate, which then undergoes an acid-catalyzed cyclization. The reaction is highly dependent on the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization and leading to higher yields.[1]

Key Modifications:
  • Schlittler-Muller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing a route to C1-substituted isoquinolines.[2]

  • Bobbitt Modification: This approach involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[2]

Data Presentation: Reaction Yields

The yield of the Pomeranz–Fritsch synthesis is influenced by factors such as the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. The following tables summarize representative yields for the synthesis of various substituted isoquinolines.

Table 1: Pomeranz-Fritsch Synthesis of Substituted Isoquinolines

Benzaldehyde DerivativeAminoacetalAcid CatalystProductYield (%)Reference
3,4-DimethoxybenzaldehydeAminoacetaldehyde dimethyl acetalHCl6,7-DimethoxyisoquinolineHigh[1]
3-EthoxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄7-Ethoxyisoquinoline80[3]
3,4-MethylenedioxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄6,7-MethylenedioxyisoquinolineModerate[3]
3-HydroxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄7-HydroxyisoquinolineLow[3]

Table 2: Schlittler-Muller Modification for 1-Substituted Isoquinolines

Benzylamine DerivativeGlyoxal AcetalAcid CatalystProductYield (%)Reference
α-MethylbenzylamineGlyoxal diacetalH₂SO₄1-Methylisoquinoline derivativeModerate[3]

Table 3: Bobbitt Modification for Tetrahydroisoquinolines

Benzaldehyde DerivativeAminoacetalReaction ConditionsProductYield (%)Reference
Benzaldehyde2,2-Diethylethylamine1. Hydrogenation (Raney Ni) 2. HCl1,2,3,4-TetrahydroisoquinolineGood[4]
Substituted BenzaldehydesAminoacetaldehyde acetal6N HCl4-HydroxytetrahydroisoquinolineVariable[3]

Experimental Protocols

Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline[1]

This protocol describes a modified procedure that provides a high yield of 6,7-dimethoxyisoquinoline.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Tosyl chloride

  • Sodium borohydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Toluene

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove water until the reaction is complete (monitor by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.

  • Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.

Protocol 2: General Procedure for the Bobbitt Modification to Synthesize 1,2,3,4-Tetrahydroisoquinolines[4]

This protocol outlines the general steps for the Bobbitt modification.

Materials:

  • Benzaldehyde derivative

  • 2,2-Dialkoxyethylamine

  • Hydrogenation catalyst (e.g., Raney Nickel)

  • Hydrogen gas

  • Acid (e.g., Hydrochloric acid)

  • Appropriate solvents

Procedure:

  • Formation and Hydrogenation of the Benzalaminoacetal:

    • Condense the benzaldehyde derivative with the 2,2-dialkoxyethylamine to form the benzalaminoacetal (Schiff base).

    • Hydrogenate the C=N double bond of the benzalaminoacetal in the presence of a suitable catalyst (e.g., Raney Nickel) to form the corresponding saturated amine.

  • Acid-Catalyzed Cyclization:

    • Treat the resulting amine with an acid (e.g., concentrated HCl) to induce cyclization. This step involves the removal of an alcohol molecule.

  • Second Hydrogenation/Reduction:

    • The intermediate formed in the cyclization step is then hydrogenated to yield the final 1,2,3,4-tetrahydroisoquinoline product.

Mandatory Visualizations

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base + Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Schiff_Base + Protonation1 Protonation of Alkoxy Group Schiff_Base->Protonation1 H⁺ Elimination1 Elimination of Alcohol Protonation1->Elimination1 - ROH Cyclization Intramolecular Electrophilic Attack Elimination1->Cyclization Protonation2 Protonation Cyclization->Protonation2 H⁺ Elimination2 Elimination of Second Alcohol Protonation2->Elimination2 - ROH Aromatization Aromatization Elimination2->Aromatization Isoquinoline Isoquinoline Aromatization->Isoquinoline Final Product

Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.

Experimental_Workflow Start Start: Reactants Step1 Step 1: Condensation (Schiff Base Formation) Start->Step1 Step2 Step 2: Acid-Catalyzed Cyclization Step1->Step2 Workup Work-up (Neutralization & Extraction) Step2->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product: Isoquinoline Derivative Purification->Product

Caption: A typical experimental workflow for the Pomeranz-Fritsch synthesis.

Reaction_Modifications cluster_modifications Key Modifications Pomeranz_Fritsch Pomeranz-Fritsch Synthesis Schlittler_Muller Schlittler-Muller (C1-Substituted Isoquinolines) Pomeranz_Fritsch->Schlittler_Muller Alters Starting Materials Bobbitt Bobbitt (Tetrahydroisoquinolines) Pomeranz_Fritsch->Bobbitt Adds Hydrogenation Step

Caption: Logical relationship of key Pomeranz-Fritsch modifications.

References

Laboratory procedure for the Bischler–Napieralski isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Bischler–Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction proceeds via an intramolecular electrophilic aromatic substitution.[1][3][4] The resulting dihydroisoquinolines are pivotal intermediates that can be readily oxidized to form fully aromatic isoquinolines or reduced to tetrahydroisoquinolines.[1][5] The isoquinoline core is a prevalent motif in a vast array of natural products, particularly alkaloids, and medicinally significant compounds, making this synthesis highly valuable in drug development and total synthesis.[2][6]

The reaction is typically conducted under refluxing acidic conditions and requires a strong dehydrating or condensing agent.[1][3][7] Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[1][2][7][8] The success of the cyclization is significantly influenced by the electronic nature of the aromatic ring; electron-donating substituents enhance the ring's nucleophilicity and facilitate the reaction.[4][6][7] For substrates with less activated or electron-deficient aromatic rings, more forceful conditions, such as the use of P₂O₅ in refluxing POCl₃, are often necessary.[1][3][4][9][10]

Mechanism

Two primary mechanistic pathways have been proposed for the Bischler–Napieralski reaction.[1][3][9] The key difference lies in the timing of the elimination of the amide's carbonyl oxygen.[1][9]

  • Mechanism I involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization, followed by elimination to form the imine.[1][3][7]

  • Mechanism II , which is more commonly accepted, proposes the initial formation of a highly electrophilic nitrilium ion intermediate.[1][7][8] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[6]

Different reaction conditions may favor one mechanism over the other.[1][7] A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the nitrilium ion intermediate is stabilized.[4][8]

Experimental Protocols

The following section details a general laboratory procedure for the Bischler–Napieralski synthesis of a 3,4-dihydroisoquinoline, followed by an optional reductive work-up.

Materials and Equipment:

  • β-arylethylamide substrate

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, xylene)

  • Condensing agent (e.g., phosphorus oxychloride (POCl₃))

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Reagents for work-up: Crushed ice, concentrated base (e.g., NaOH or NH₄OH), organic solvent for extraction (e.g., DCM, ethyl acetate), brine, anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Optional for reduction: Methanol, sodium borohydride (NaBH₄).

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

1. Reaction Setup: a. To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamide substrate (1.0 equiv). b. Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent such as DCM, toluene, or xylene.[7][11] c. Fit the flask with a reflux condenser.

2. Addition of Condensing Agent: a. Cool the solution if necessary, depending on the reactivity of the substrate and reagent. b. Slowly and carefully add the condensing agent (e.g., POCl₃, 2-5 equivalents) to the stirring solution.[11] The addition may be exothermic.

3. Reaction Execution: a. Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) and maintain for several hours (e.g., 2-4 hours).[7][11] b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

4. Reaction Work-up and Quenching: a. Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. b. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to quench the excess reagent.[11] c. Concentrate the mixture via rotary evaporation to remove the bulk of the solvent and POCl₃.[7]

5. Basification and Extraction: a. While cooling in an ice bath, make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated base, such as 40% NaOH or concentrated NH₄OH.[11] b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.[11] c. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[11]

6. Purification: a. Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator. b. Purify the resulting crude 3,4-dihydroisoquinoline product by column chromatography or crystallization.[11]

Protocol 2: Example of Cyclization with Reductive Work-up

This protocol combines the cyclization with an in-situ reduction of the resulting dihydroisoquinoline to a tetrahydroisoquinoline.

1. Cyclization: a. Follow steps 1-4 from Protocol 1.

2. Reductive Work-up: a. Dissolve the resulting crude residue from step 4c in a mixture of methanol and water (e.g., 9:1 v/v) and cool the solution to 0 °C in an ice bath.[7] b. Slowly add sodium borohydride (NaBH₄) portion-wise until the pH of the solution reaches ~7.[7] c. Add saturated aqueous NH₄Cl dropwise to quench the excess NaBH₄.[7] d. Dilute the mixture with DCM and transfer to a separatory funnel.[7] e. Extract the aqueous layer multiple times with DCM. f. Proceed with steps 5c, 6a, and 6b from Protocol 1 to isolate and purify the final tetrahydroisoquinoline product.

Data Presentation

The conditions for the Bischler–Napieralski reaction can be adapted for a wide range of substrates. The table below summarizes various reported conditions.

Substrate TypeCondensing Agent(s)SolventTemperatureTimeProduct Type
General β-arylethylamidePOCl₃Toluene or XyleneRefluxSeveral hours3,4-Dihydroisoquinoline
Electron-rich β-arylethylamidePOCl₃DCMReflux4 h3,4-Dihydroisoquinoline[7]
β-arylethylamideTf₂O, 2-chloropyridineDCM-20 °C to 0 °C~55 min3,4-Dihydroisoquinoline[7]
β-arylethylcarbamateTf₂O or PPAVariousRoom Temp to 100 °CVariable3,4-Dihydroisoquinoline[1][3][9]
Unactivated β-arylethylamideP₂O₅ in POCl₃POCl₃RefluxVariable3,4-Dihydroisoquinoline[1][3][4]

Visualizations

The following diagrams illustrate the mechanistic pathway and the general experimental workflow for the Bischler–Napieralski synthesis.

reaction_mechanism sub β-Arylethylamide activated Activated O-Phosphoryl Imidate Intermediate sub->activated Activation reagent + POCl₃ nitrilium Nitrilium Ion (Electrophile) activated->nitrilium Elimination elim - Cl₂PO₂H cyclized Cyclized Cationic Intermediate nitrilium->cyclized Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline cyclized->product Deprotonation deprotonation - H⁺ (Rearomatization) experimental_workflow A 1. Mix Amide & Anhydrous Solvent B 2. Add Condensing Agent (e.g., POCl₃) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Quench on Ice-Water C->D E 5. Basify (pH > 10) with NaOH / NH₄OH D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry & Concentrate F->G H 8. Purify Product (Chromatography) G->H

References

Application Notes and Protocols for High-Throughput Screening of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of isoquinoline derivatives. Isoquinoline and its derivatives are a prominent class of heterocyclic compounds, many of which exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These compounds have been shown to modulate key signaling pathways and inhibit enzymes crucial for disease progression, making them attractive candidates for drug discovery.

These notes offer practical guidance on performing HTS assays to identify and characterize novel isoquinoline-based therapeutic leads. The protocols provided are for both cell-based and biochemical assays, which are foundational methods in the drug discovery pipeline.[4][5]

Section 1: Cell-Based High-Throughput Screening Assays

Cell-based assays are integral to HTS campaigns as they provide insights into a compound's activity in a more physiologically relevant context.[6][7] They allow for the simultaneous assessment of compound permeability, cytotoxicity, and impact on cellular signaling pathways.

Application Note 1: Cytotoxicity Screening of Isoquinoline Derivatives

A primary step in the evaluation of novel isoquinoline derivatives, particularly for oncology applications, is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various isoquinoline derivatives against different cancer cell lines. This data provides a comparative overview of their cytotoxic potential.[1][2][11][12]

Isoquinoline DerivativeCancer Cell LineCancer TypeIC50 (µM)
1-phenyl-3,4-dihydroisoquinoline derivativeMDA-MB-231Triple-Negative Breast Cancer22
N,N-dimethylaminophenyl-substituted THIQ derivativeU251Glioblastoma Multiforme36
14-N-proline-substituted Tetrandrine derivativeHCT-15Colorectal Cancer0.57
3-butyryl-1-oxo-1,2-dihydroisoquinoline derivativeMCF-7Breast Cancer2.4
3-butyryl-1-oxo-1,2-dihydroisoquinoline derivativeMDA-MB-231Breast Cancer5.7
Pyrido[3',2':4,5]thieno[3,2-c]isoquinoline 11,11-dioxideCal27Oral Carcinoma1.12
N-(3-morpholinopropyl)-substituted isoquinoline derivative-Mean GI50 across a panel of human cancer cell lines0.039
Isoquinoline-tethered quinazoline derivative (14a)SKBR3HER2-overexpressing Breast Cancer0.103
Tetrahydroisoquinoline derivative (GM-3-18)-Colon Cancer Cell Lines0.9 - 10.7
Tetrahydroisoquinoline derivative (GM-3-121)-Anti-angiogenesis activity1.72

Experimental Protocol: MTT Assay for Cytotoxicity [8][9]

Materials:

  • Isoquinoline derivatives of interest

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Cytotoxicity Screening

G start Start: Prepare Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prepare_compounds Prepare serial dilutions of Isoquinoline Derivatives incubate1->prepare_compounds add_compounds Add compounds to cells incubate1->add_compounds prepare_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Data Analysis: Calculate % viability and IC50 read_plate->analyze end End: Report Results analyze->end

Workflow of the MTT assay for determining cytotoxicity.
Application Note 2: NF-κB Signaling Pathway Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[1][13][14] Its dysregulation is implicated in various cancers and inflammatory diseases. Some isoquinoline derivatives have been shown to inhibit this pathway.[1][15] A common HTS method to screen for inhibitors is a reporter gene assay.

Experimental Protocol: NF-κB Reporter Gene Assay [13][14]

Materials:

  • A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element (e.g., HeLa/NF-κB-Luc).

  • Isoquinoline derivatives of interest.

  • Complete cell culture medium.

  • TNF-α (Tumor Necrosis Factor-alpha) or another NF-κB activator.

  • 96-well or 384-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line into a 96-well plate at an optimized density.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Pre-treat the cells with various concentrations of isoquinoline derivatives for 1-2 hours.

  • Pathway Activation:

    • Stimulate the cells with a pre-determined optimal concentration of TNF-α for 6-8 hours to induce NF-κB activation.

  • Lysis and Reporter Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

    • Determine the IC50 values for active compounds.

NF-κB Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene

Inhibition of the canonical NF-κB signaling pathway.

Section 2: Biochemical High-Throughput Screening Assays

Biochemical assays are performed in a cell-free system and are essential for determining the direct interaction of a compound with its molecular target, such as an enzyme.[5][16]

Application Note 3: Topoisomerase I Inhibition Assay

Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy.[17][18] Several isoquinoline derivatives have been identified as topoisomerase I inhibitors.[1][17] A common HTS assay for topoisomerase I inhibitors measures the relaxation of supercoiled plasmid DNA.

Quantitative Topoisomerase I Inhibition Data

Isoquinoline DerivativeAssayIC50 (µM)
Indenoisoquinoline with bis(2-hydroxyethyl)amino side chainCytotoxicity (Mean GI50)0.07
Pyrido[3',2':4,5]thieno[3,2-c]isoquinoline 11,11-dioxideTopoisomerase I InhibitionPotent inhibitor

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [16][18][19]

Materials:

  • Human Topoisomerase I enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • Isoquinoline derivatives of interest.

  • Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control.

  • DNA loading dye.

  • Agarose gel and electrophoresis equipment.

  • DNA intercalating dye (e.g., ethidium bromide or SYBR Green).

  • Gel documentation system.

Procedure:

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and various concentrations of the isoquinoline derivatives.

  • Enzyme Addition:

    • Add Topoisomerase I to each reaction mixture to initiate the relaxation of the supercoiled DNA.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Add DNA loading dye to each reaction and load the samples onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA intercalating dye and visualize it under UV light.

    • Quantify the amount of supercoiled and relaxed DNA in each lane.

    • Determine the concentration of the isoquinoline derivative that inhibits 50% of the DNA relaxation activity (IC50).

Workflow for Topoisomerase I Inhibition Assay

G start Start: Prepare Reaction Mix add_dna Add Supercoiled DNA and Isoquinoline Derivative start->add_dna add_enzyme Add Topoisomerase I add_dna->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis stain_visualize Stain and Visualize Gel gel_electrophoresis->stain_visualize analyze Quantify DNA forms and determine IC50 stain_visualize->analyze end End: Report Results analyze->end

Biochemical assay workflow for Topoisomerase I inhibitors.
Application Note 4: MAPK Signaling Pathway Kinase Assay

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis.[15][20][21] Several kinases within this pathway, such as ERK, are targets for cancer therapy. Isoquinoline derivatives have been shown to modulate MAPK signaling.[15]

Experimental Protocol: In Vitro Kinase Assay [11]

Materials:

  • Recombinant active kinase (e.g., HER2, EGFR).

  • Kinase substrate (e.g., a specific peptide).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Isoquinoline derivatives of interest.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Reaction Setup:

    • Add the kinase, substrate, and isoquinoline derivative at various concentrations to the wells of a 384-well plate.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition and determine the IC50 values.

MAPK/ERK Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates Isoquinoline Isoquinoline Derivative Isoquinoline->RTK Inhibits TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

References

Synthetic Routes to Chiral Tetrahydroisoquinoline-1-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established and novel synthetic methodologies for the preparation of chiral tetrahydroisoquinoline-1-carboxylic acids, a critical scaffold in medicinal chemistry. The following sections present key synthetic strategies, comparative data, and detailed experimental protocols to guide researchers in this field.

Introduction

Chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids (THIQ-1-carboxylic acids) are privileged heterocyclic motifs found in numerous natural products and synthetic pharmaceuticals.[1][2] Their rigid, conformationally constrained structure makes them valuable building blocks in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antibacterial, and antifungal properties.[3][4][5] Furthermore, they serve as crucial intermediates in the synthesis of more complex bioactive molecules, such as antagonists of the LFA-1/ICAM-1 interaction, which are relevant in inflammatory diseases.[6] This application note details several key asymmetric synthetic routes to access these valuable compounds.

Key Synthetic Strategies

The synthesis of chiral THIQ-1-carboxylic acids can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical cyclization reactions adapted for stereocontrol, modern multicomponent reactions, and biocatalytic approaches.

cluster_pathway Inhibition of LFA-1/ICAM-1 Interaction T_Cell T-Cell LFA1 LFA-1 APC Antigen Presenting Cell (APC) ICAM1 ICAM-1 Binding Binding LFA1->Binding LFA1->Binding Blocks ICAM1->Binding THIQ THIQ-1-COOH Derivative THIQ->LFA1 Binds to Inflammation Inflammatory Response Binding->Inflammation Leads to cluster_workflow General Experimental Workflow Synthesis Asymmetric Synthesis of THIQ-1-COOH Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening (e.g., Antimicrobial Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude methyl isoquinoline-6-carboxylate. The following sections offer detailed methodologies and practical advice for overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound. In many cases, a combination of both methods may be necessary to achieve high purity.

Q2: What are the likely impurities in my crude sample?

A2: Impurities in crude this compound typically originate from unreacted starting materials, reagents, and byproducts from the synthesis. Depending on the synthetic route, these may include the corresponding carboxylic acid (isoquinoline-6-carboxylic acid), starting materials used for the esterification, and potentially regioisomers if the isoquinoline ring was formed during the synthesis. A patent for a related synthesis indicates that separating isoquinoline-6-carbaldehyde from this compound can be challenging, suggesting that structurally similar compounds may be difficult to remove.[1]

Q3: How do I choose the best purification strategy?

A3: The optimal purification strategy is best determined by first analyzing the crude product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and effective method to estimate the number of components in your crude mixture and to screen for suitable solvent systems for column chromatography.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All purification procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Product does not dissolve in hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.1. Test the solubility of a small amount of crude material in various solvents to find one where it is soluble when hot and insoluble when cold.[2]2. Gradually add more hot solvent until the product dissolves.
Product "oils out" during cooling. - Solution is supersaturated.- Cooling rate is too fast.1. Reheat the solution to dissolve the oil.2. Add a small amount of additional solvent.3. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
Poor recovery of the purified product. - The product is too soluble in the chosen solvent.- Too much solvent was used.1. Cool the solution in an ice bath for a longer period to maximize precipitation.2. Reduce the amount of solvent in future attempts.3. Consider a different solvent or a solvent pair.[3]
Crystals are colored. - Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
No crystal formation upon cooling. - Solution is not saturated.- Compound is resistant to crystallization.1. Evaporate some of the solvent to increase the concentration and reheat to dissolve, then cool again.2. Scratch the inside of the flask with a glass rod at the solvent line.3. Add a seed crystal of the pure compound.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of product from impurities. - Incorrect eluent system.- Improper column packing.1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.35 for the desired compound.[4][5]2. Ensure the column is packed uniformly without air bubbles or cracks.3. Consider using a different stationary phase (e.g., alumina if silica gel is not effective).
Product elutes too quickly (high Rf). - The eluent is too polar.1. Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product does not elute from the column (low or zero Rf). - The eluent is not polar enough.1. Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Streaking or tailing of the product band. - Compound is interacting too strongly with the stationary phase.- The column is overloaded.1. For basic compounds like isoquinolines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[4]2. Reduce the amount of crude product loaded onto the column.
Compound is not soluble in the eluent for loading. - Poor solubility of the crude product.1. Use a "dry loading" technique: dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane). A good rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers; therefore, ethyl acetate is a logical starting point for an ester.[6]

  • The ideal solvent will dissolve the compound when hot but sparingly when cold.[2]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot recrystallization solvent to fully dissolve the compound. Use a boiling stick or magnetic stirring to aid dissolution.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purification using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it using various solvent systems. A common starting point for isoquinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

  • Vary the ratios of the solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives good separation and an Rf value of approximately 0.2-0.35 for the this compound.[4][5]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into a glass column, ensuring even packing without air bubbles.

  • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimum amount of the eluent. If the compound is not very soluble in the eluent, use the "dry loading" method described in the troubleshooting guide.[4]

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in separate test tubes.

5. Monitoring and Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Points)Rationale/Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexaneA common and effective mixture for esters, allowing for fine-tuning of polarity.[6]
Toluene/LigroinSuitable for aromatic compounds.
Column Chromatography Hexane/Ethyl Acetate (gradient)A versatile system for separating compounds of varying polarities. Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. An Rf of 0.2-0.35 on TLC is ideal.[4][5]
Dichloromethane/Methanol (gradient)For more polar impurities that are not well-separated with hexane/ethyl acetate.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Methyl Isoquinoline-6-Carboxylate tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization Simple impurity profile column Column Chromatography tlc->column Complex impurity profile analysis Purity Analysis (TLC, NMR, HPLC) recrystallization->analysis column->analysis analysis->column Impure pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General purification workflow.

TroubleshootingRecrystallization Troubleshooting Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, Add Solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask, Add Seed Crystal, Concentrate Solution no_crystals->scratch Yes impure Product Impure? low_yield->impure No change_solvent Change Solvent, Reduce Solvent Volume low_yield->change_solvent Yes success Successful Purification impure->success No charcoal Use Activated Charcoal, Re-recrystallize impure->charcoal Yes reheat->oiling_out scratch->no_crystals change_solvent->start charcoal->start

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Optimization of Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isoquinoline synthesis. The content is designed to directly address specific issues encountered during the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by reaction type to help you quickly find solutions to common experimental challenges.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2][3] However, challenges such as low yields and side reactions are common.

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?

A1: Low yields in the Bischler-Napieralski reaction can typically be attributed to one or more of the following factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[2][3]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]

Q2: How do I select the appropriate dehydrating agent for my substrate?

A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate. Here is a general guide:

  • For electron-rich aromatic rings: Phosphorus oxychloride (POCl₃) is often sufficient.[1][2]

  • For substrates lacking electron-donating groups: A stronger dehydrating agent is necessary. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more effective option.[1][2]

  • For milder conditions: A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be used for a more gentle cyclodehydration.[3]

Q3: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?

A3: Tar formation is a common issue, often caused by overheating or extended reaction times. To mitigate this:

  • Control the temperature: Use a high-boiling, inert solvent to maintain a consistent and appropriate temperature.

  • Monitor the reaction closely: Use thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-heating and decomposition.[1]

  • Ensure adequate solvent: Use a sufficient volume of solvent to maintain a stirrable reaction mixture.

Q4: I am observing the formation of a styrene byproduct. How can I minimize this side reaction?

A4: The formation of styrene occurs via a retro-Ritter reaction.[2][3] To suppress this side reaction, you can:

  • Use a nitrile solvent: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter pathway.[2][3]

  • Employ an alternative reagent: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[2][3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4]

Q1: I am getting a low yield in my Pictet-Spengler reaction. What are the potential causes and solutions?

A1: Low yields in the Pictet-Spengler reaction can arise from several factors:

  • Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of the β-arylethylamine is not electron-rich enough, the reaction will be slow or may not proceed at all. Consider using substrates with electron-donating groups on the aromatic ring.[5]

  • Ineffective Catalyst: An appropriate acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate.[4] If the reaction is sluggish, you may need to switch to a stronger acid or optimize the catalyst loading.

  • Suboptimal Temperature: The ideal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating. Experiment with a range of temperatures, from room temperature to reflux, while monitoring the reaction for potential decomposition at higher temperatures.[5]

  • Inappropriate Solvent: While protic solvents are traditionally used, aprotic media have sometimes resulted in superior yields.[5] It is worth screening different solvents to find the optimal one for your specific substrates.

Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A2: Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary to achieve good yields.[5]

Q3: I am having difficulty with the purification of my tetrahydroisoquinoline product. What can I do?

A3: Purification can be challenging due to the presence of unreacted starting materials or polar byproducts.

  • Ensure complete reaction: Monitor the reaction by TLC to ensure all the starting material is consumed.[5]

  • Aqueous workup: A standard aqueous workup can help remove acid catalysts and water-soluble impurities. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[5]

  • Chromatography optimization: If the starting materials and product have similar polarities, making column chromatography difficult, consider derivatizing the product to alter its polarity before purification.[5]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine, proceeding through a benzalaminoacetal intermediate.[4][6]

Q1: My Pomeranz-Fritsch reaction is giving a low yield. What factors influence the success of this reaction?

A1: The yield of the Pomeranz-Fritsch synthesis is highly dependent on several factors:

  • Substituents on the Aromatic Ring: Electron-donating groups on the benzaldehyde generally favor the cyclization and lead to higher yields. Conversely, electron-withdrawing groups can hinder the reaction and result in lower yields.[1][5]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. The reaction is typically carried out with strong protic acids like sulfuric acid or hydrochloric acid, or Lewis acids.[4][6] The optimal acid and its concentration should be determined experimentally.

  • Reaction Conditions: Harsh conditions, such as high temperatures and strong acids, are often required, which can lead to side reactions and decomposition.[1] Careful optimization of temperature and reaction time is necessary.

Q2: What are some common side reactions in the Pomeranz-Fritsch synthesis?

A2: Due to the often harsh reaction conditions, several side reactions can occur, leading to a complex product mixture and low yields of the desired isoquinoline. These can include:

  • Polymerization: The acidic conditions can promote polymerization of the starting materials or intermediates.

  • Incomplete cyclization: The reaction may stall at the benzalaminoacetal stage if the conditions are not forcing enough for the cyclization to occur.

  • Formation of undesired isomers: Depending on the substitution pattern of the benzaldehyde, cyclization at different positions on the aromatic ring may be possible, leading to a mixture of isomers.

Q3: Are there any modifications to the classical Pomeranz-Fritsch reaction that can improve yields?

A3: Yes, several modifications have been developed to address the limitations of the original protocol:

  • Schlittler-Muller Modification: This variation uses a substituted benzylamine and glyoxal hemiacetal as starting materials, which can provide access to C1-substituted isoquinolines.[1]

  • Bobbitt Modification: This involves the hydrogenation of the intermediate imine to an aminoacetal, followed by cyclization, to produce 1,2,3,4-tetrahydroisoquinolines.[7]

  • Jackson Modification: This method involves the cyclization of an N-tosylated amine, which can also yield a reduced isoquinoline.[5]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the effects of different reaction parameters on the yield of the respective isoquinoline synthesis methods.

Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Reaction Yield

Dehydrating AgentSubstrate TypeTypical ConditionsReported Yield
POCl₃Electron-rich β-arylethylamidesReflux in toluene or acetonitrileModerate to Good
P₂O₅ in POCl₃Electron-deficient β-arylethylamidesRefluxGood to Excellent
Tf₂O, 2-chloropyridineSensitive substrates-20 °C to 0 °C in DCMGood
Polyphosphoric Acid (PPA)β-arylethylcarbamates100-150 °CModerate to Good

Table 2: Influence of Reaction Parameters on Pictet-Spengler Reaction Yield

ParameterVariationEffect on Yield
Aromatic Ring Substituent Electron-donating groups (e.g., -OCH₃)Increases yield
Electron-withdrawing groups (e.g., -NO₂)Decreases yield
Catalyst Protic acids (e.g., HCl, TFA)Generally effective
Lewis acids (e.g., BF₃·OEt₂)Can be effective, substrate-dependent
Organocatalysts (e.g., chiral phosphoric acids)Can provide high yields and enantioselectivity
Solvent Protic (e.g., Methanol, Water)Commonly used
Aprotic (e.g., DCM, Toluene)Can lead to superior yields in some cases[5]
Temperature Room Temperature to RefluxOptimal temperature is substrate-dependent

Table 3: Impact of Substituents and Modifications on Pomeranz-Fritsch Reaction Yield

Starting Material SubstituentModificationAcid CatalystReported Yield
Electron-donating groupsClassicalH₂SO₄Generally Higher
Electron-withdrawing groupsClassicalH₂SO₄Generally Lower
Substituted benzylamineSchlittler-MullerH₂SO₄Varies
BenzalaminoacetalBobbitt (with hydrogenation)HClGood (for tetrahydroisoquinoline)
N-tosylated amineJacksonMineral AcidGood (for reduced isoquinoline)

Experimental Protocols

Detailed methodologies for the key isoquinoline synthesis reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or adding a saturated aqueous solution of NaHCO₃.

  • Make the aqueous layer basic with an appropriate base (e.g., NaOH, NH₄OH).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Reaction
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 equiv) in the chosen solvent (e.g., dichloromethane, 10 mL per mmol of amine).

  • To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) dropwise at room temperature.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Pomeranz-Fritsch Reaction
  • Formation of Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the benzaldehyde (1.0 equiv) and 2,2-dialkoxyethylamine (1.0 equiv) in a suitable solvent like toluene.

  • Heat the mixture to reflux to azeotropically remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude benzalaminoacetal can be used in the next step without further purification.

  • Cyclization: To the crude benzalaminoacetal, cautiously add a strong acid (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to the desired temperature and stir for the required time, as determined by monitoring with TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude isoquinoline product by column chromatography or other suitable methods.

Visualizations

The following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization & Aromatization Amide β-Arylethylamide ActivatedIntermediate Activated Intermediate (Nitrilium Ion or Imine-Ester) Amide->ActivatedIntermediate Activation DehydratingAgent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution ActivatedIntermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Dehydrogenation Oxidation Oxidation (e.g., Pd/C) Pictet_Spengler_Troubleshooting Start Low or No Product Yield AromaticRing Is the aromatic ring sufficiently activated? Start->AromaticRing Catalyst Is the acid catalyst effective? AromaticRing->Catalyst Yes Sol_AromaticRing Use substrate with electron-donating groups. AromaticRing->Sol_AromaticRing No Temp Is the reaction temperature optimal? Catalyst->Temp Yes Sol_Catalyst Screen different acid catalysts or increase loading. Catalyst->Sol_Catalyst No Solvent Is the solvent appropriate? Temp->Solvent Yes Sol_Temp Optimize temperature (RT to reflux). Temp->Sol_Temp No Sol_Solvent Screen both protic and aprotic solvents. Solvent->Sol_Solvent No Pomeranz_Fritsch_Workflow Start Start Step1 Condensation of Benzaldehyde and 2,2-Dialkoxyethylamine Start->Step1 Step2 Formation of Benzalaminoacetal (Schiff Base) Step1->Step2 Step3 Acid-Catalyzed Cyclization Step2->Step3 Step4 Formation of Isoquinoline Step3->Step4 End End Step4->End

References

Identifying and minimizing side products in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to isoquinolines. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized reaction protocols for the most common isoquinoline synthesis methods.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isoquinolines via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent.[1][2] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[3]

Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the common causes?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative as a side product. This is particularly prevalent when the resulting styrene is highly conjugated.

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.

Q2: I'm observing a significant amount of a styrene-like side product. How can I minimize this?

A2: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and occurs via a retro-Ritter reaction from the nitrilium ion intermediate.[4][5] To minimize this side product, you can try the following:

  • Use a Nitrile Solvent: Employing a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the retro-Ritter product.[4]

  • Milder Reaction Conditions: Modern protocols using reagents like triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) allow the reaction to proceed at lower temperatures, which can suppress the formation of the styrene byproduct.[2][5]

  • Alternative Reagents: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to the retro-Ritter fragmentation.[6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of unexpected regioisomers can occur, especially with strong dehydrating agents like phosphorus pentoxide (P₂O₅).[1][7] This is often due to cyclization at an alternative position on the aromatic ring (ipso-attack) to form a spiro intermediate, which then rearranges. To improve regioselectivity:

  • Choice of Reagent: The choice of dehydrating agent can significantly influence the outcome. For instance, treating N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ typically yields the "normal" product, whereas using P₂O₅ can result in a mixture of regioisomers.[1][7] Milder reagents like the Tf₂O/2-chloropyridine system may offer higher selectivity.

  • Blocking Groups: Introducing blocking groups at positions on the aromatic ring where unwanted cyclization might occur can direct the reaction to the desired position.

Q4: My reaction mixture is turning into a thick, unmanageable tar. What can I do to prevent this?

A4: Tar formation is often a result of harsh reaction conditions leading to polymerization and decomposition. To prevent this:

  • Control the Temperature: Carefully control the reaction temperature. Gradual heating and avoiding excessively high temperatures can minimize tar formation.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

  • Ensure Proper Mixing: Efficient stirring helps to distribute heat evenly and prevent localized hotspots that can lead to decomposition.

  • Use an Appropriate Solvent: Ensure that the solvent is suitable for the reaction temperature and that a sufficient volume is used to maintain a stirrable mixture.

Troubleshooting Workflow for Bischler-Napieralski Reaction

Bischler_Napieralski_Troubleshooting start Low Yield or No Reaction check_activation Is the aromatic ring sufficiently activated? start->check_activation no_activation Use substrate with electron-donating groups. check_activation->no_activation No yes_activation Yes check_activation->yes_activation end Improved Yield no_activation->end check_reagent Is the dehydrating agent potent enough? yes_activation->check_reagent weak_reagent Use stronger reagent (e.g., P₂O₅ in POCl₃ or Tf₂O). check_reagent->weak_reagent No strong_reagent Yes check_reagent->strong_reagent weak_reagent->end check_side_product Is styrene side product observed? strong_reagent->check_side_product yes_styrene Use nitrile solvent or milder conditions (Tf₂O/ 2-chloropyridine). check_side_product->yes_styrene Yes no_styrene No check_side_product->no_styrene yes_styrene->end check_tar Is tar formation an issue? no_styrene->check_tar yes_tar Optimize temperature, reaction time, and stirring. check_tar->yes_tar Yes no_tar No check_tar->no_tar yes_tar->end no_tar->end

Bischler-Napieralski Troubleshooting Workflow
Quantitative Data: Bischler-Napieralski Reaction

SubstrateDehydrating AgentSolventTemperature (°C)Yield (%)Side ProductsReference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux75-85Styrene derivative[8]
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ / POCl₃TolueneReflux>90Styrene derivative[8]
N-phenethylacetamideTf₂O / 2-chloropyridineCH₂Cl₂-20 to 0~90Minimal[5]
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamidePOCl₃TolueneRefluxHighNormal product[1]
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamideP₂O₅TolueneRefluxMixtureNormal and abnormal regioisomers[1]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[9][10]

Q1: My Pictet-Spengler reaction is giving a low yield. What are the potential causes?

A1: Low yields in the Pictet-Spengler reaction can arise from several factors:

  • Insufficiently Nucleophilic Aromatic Ring: The reaction works best with electron-rich aromatic rings. The presence of electron-donating groups on the β-arylethylamine facilitates the cyclization.[9]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Too little acid may not be sufficient to promote the formation of the electrophilic iminium ion, while too much acid can protonate the starting amine, reducing its nucleophilicity.

  • Unreactive Carbonyl Compound: Sterically hindered or electron-poor aldehydes and ketones may react slowly or not at all.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. The choice of solvent can also significantly impact the yield.[11]

Q2: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?

A2: The diastereoselectivity of the Pictet-Spengler reaction can often be controlled by manipulating the reaction conditions:

  • Temperature Control: Lower temperatures generally favor the kinetically controlled product (often the cis-isomer), while higher temperatures can lead to the thermodynamically more stable product (often the trans-isomer) through equilibration.[12]

  • Solvent Choice: The polarity of the solvent can influence the diastereomeric ratio. For example, in the synthesis of certain tetrahydro-β-carbolines, polar aprotic solvents like acetonitrile or nitromethane have been shown to favor the cis-product.[5][12]

  • Choice of Acid Catalyst: Different Brønsted or Lewis acids can influence the transition state energies, leading to different diastereomeric ratios.[5]

Q3: Can I run the Pictet-Spengler reaction under milder conditions?

A3: Yes, several modifications allow the Pictet-Spengler reaction to be performed under milder conditions, which can be beneficial for sensitive substrates:

  • N-Acyliminium Ion Chemistry: Acylation of the intermediate imine generates a highly reactive N-acyliminium ion, which can cyclize under mild conditions with good yields.[9]

  • Enzymatic Catalysis: In some cases, enzymes such as strictosidine synthase can be used to catalyze the reaction with high stereoselectivity under physiological conditions.

  • Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze asymmetric Pictet-Spengler reactions with high enantioselectivity.[9]

Troubleshooting Workflow for Pictet-Spengler Reaction

Pictet_Spengler_Troubleshooting start Low Yield or Poor Selectivity check_nucleophilicity Is the aromatic ring sufficiently nucleophilic? start->check_nucleophilicity low_nucleophilicity Use substrate with electron-donating groups. check_nucleophilicity->low_nucleophilicity No high_nucleophilicity Yes check_nucleophilicity->high_nucleophilicity end Improved Outcome low_nucleophilicity->end check_catalyst Is the acid catalyst and concentration optimal? high_nucleophilicity->check_catalyst bad_catalyst Screen different acids (Brønsted/Lewis) and vary concentration. check_catalyst->bad_catalyst No good_catalyst Yes check_catalyst->good_catalyst bad_catalyst->end check_conditions Are the reaction conditions optimized? good_catalyst->check_conditions bad_conditions Vary temperature and solvent polarity. check_conditions->bad_conditions No good_conditions Yes check_conditions->good_conditions bad_conditions->end check_diastereoselectivity Is diastereoselectivity an issue? good_conditions->check_diastereoselectivity poor_diastereo Control temperature (kinetic vs. thermodynamic) and screen solvents. check_diastereoselectivity->poor_diastereo Yes good_diastereo No check_diastereoselectivity->good_diastereo poor_diastereo->end good_diastereo->end

Pictet-Spengler Troubleshooting Workflow
Quantitative Data: Pictet-Spengler Reaction

β-ArylethylamineAldehydeCatalystSolventTemperature (°C)d.r. (cis:trans)Yield (%)Reference
Tryptophan methyl esterPiperonalHClAcetonitrileReflux99:182 (overall)[12]
Tryptophan derivativeVariousTFAToluene801.5:164[3]
N-benzyl tryptophanVariousAcetic AcidCH₂Cl₂RT1:2~100[3]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol40-~70[13]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[11][14]

Q1: My Pomeranz-Fritsch reaction is giving a very low yield. How can I improve it?

A1: Low yields are a common issue with the classical Pomeranz-Fritsch reaction due to the harsh acidic conditions.[11] Several modifications have been developed to address this:

  • Schlittler-Müller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal, which can provide access to C1-substituted isoquinolines with improved yields.[15]

  • Bobbitt Modification: This involves hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization to produce a tetrahydroisoquinoline, which can then be oxidized.[15]

  • Fujioka/Kita Conditions: A milder protocol using trimethylsilyltriflate (TMSOTf) and an amine base can activate the dimethylacetal for cyclization, expanding the scope to a broader range of 1,2-dihydroisoquinoline products.[16]

  • Substituent Effects: The reaction is sensitive to substituents on the benzaldehyde. Electron-donating groups generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction.[1]

Q2: Are there any common side products in the Pomeranz-Fritsch reaction?

A2: While specific side products are not as commonly reported as in the Bischler-Napieralski reaction, the harsh acidic conditions can lead to several issues:

  • Decomposition: The starting materials or the product can decompose under the strong acid and high temperature conditions, leading to tar formation and low yields.

  • Incomplete Cyclization: If the aromatic ring is not sufficiently activated, the cyclization step may not proceed to completion.

  • Hydrolysis: The imine intermediate can be susceptible to hydrolysis under the aqueous acidic conditions, reverting to the starting materials.

Q3: How can I optimize the reaction conditions for the Pomeranz-Fritsch synthesis?

A3: Optimization of the Pomeranz-Fritsch reaction often involves moving away from the harsh classical conditions:

  • Choice of Acid: While concentrated sulfuric acid is traditional, other acids or Lewis acids can be explored. The use of milder acid catalysts in modified protocols can significantly improve yields.

  • Temperature and Reaction Time: Careful control of temperature and monitoring the reaction to avoid prolonged heating can minimize decomposition.

  • Protecting Groups: In some cases, using protecting groups that can be removed after the cyclization can improve the overall efficiency.

Troubleshooting Workflow for Pomeranz-Fritsch Reaction

Pomeranz_Fritsch_Troubleshooting start Low Yield check_conditions Are you using harsh classical conditions? start->check_conditions harsh_conditions Yes check_conditions->harsh_conditions mild_conditions No check_conditions->mild_conditions try_modifications Consider modified protocols: - Schlittler-Müller - Bobbitt - Fujioka/Kita harsh_conditions->try_modifications check_substituents Does the benzaldehyde have electron-donating groups? mild_conditions->check_substituents end Improved Yield try_modifications->end no_edg Reaction is likely to be low yielding. Consider alternative synthesis route. check_substituents->no_edg No yes_edg Yes check_substituents->yes_edg no_edg->end optimize_params Optimize acid catalyst, temperature, and reaction time. yes_edg->optimize_params optimize_params->end

Pomeranz-Fritsch Troubleshooting Workflow
Quantitative Data: Pomeranz-Fritsch Reaction & Modifications

Benzaldehyde DerivativeReaction ModificationAcid CatalystYield (%)Reference
3,4-DimethoxybenzaldehydeJackson ModificationHClHigh[17]
3-EthoxybenzaldehydeClassicalH₂SO₄80[17]
VariousUgi/Pomeranz–FritschMethanesulfonic acid35-46[18]
VariousFujioka/KitaTMSOTfGood to excellent[16]

Experimental Protocols

Protocol 1: Minimized Side-Product Bischler-Napieralski Synthesis using Triflic Anhydride

This protocol is adapted from a modern, milder procedure that minimizes the retro-Ritter side reaction.[5]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide in anhydrous dichloromethane.

  • Add 2-chloropyridine to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride dropwise to the cooled solution.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for an additional 30 minutes, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Pictet-Spengler Reaction for High Diastereoselectivity

This protocol provides general guidelines for optimizing diastereoselectivity. Specific conditions will vary based on the substrates.

Materials:

  • β-arylethylamine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile for cis selectivity, toluene for trans selectivity)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-arylethylamine and the aldehyde/ketone in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C to room temperature for kinetic control, or heat to reflux for thermodynamic control).

  • Add the acid catalyst dropwise.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool to room temperature (if heated) and quench with saturated aqueous NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization, and determine the diastereomeric ratio by NMR or HPLC.

Protocol 3: Modified Pomeranz-Fritsch Synthesis (Bobbitt Modification)

This protocol is a modified procedure that often provides higher yields than the classical method.[1]

Materials:

  • Benzaldehyde derivative (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.0 equiv)

  • Toluene

  • Ethanol

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Sodium hydroxide (NaOH)

  • Tosyl chloride (TsCl) (1.1 equiv)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Schiff Base Formation: Dissolve the benzaldehyde derivative and aminoacetaldehyde dimethyl acetal in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitor by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with concentrated hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.

  • Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Bischler–Napieralski Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler–Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler–Napieralski reaction and its primary application?

The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][4][5]

Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in the Bischler–Napieralski reaction often stem from several key factors:

  • Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation.[1] The reaction is most effective with electron-donating groups on the benzene ring.[1][4]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions : A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][6] This is especially prevalent when the resulting styrene is highly conjugated.[1]

  • Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1][7]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is crucial and depends on the reactivity of your substrate.

  • For electron-rich aromatic rings : Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent.[3][6][7]

  • For substrates lacking electron-donating groups : A stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective.[5][7]

  • For acid-sensitive substrates or to minimize side reactions : Milder, modern protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be highly effective, often providing higher yields at lower temperatures.[1][2]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Recommended Solution
The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction: The reaction time is insufficient or the temperature is too low.Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.
The substrate is unstable under the strongly acidic conditions.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] Consider alternative synthetic routes to the target dihydroisoquinoline.
Issue 2: Formation of Significant Side Products
Observation Potential Cause Recommended Solution
Formation of a styrene derivative.This indicates a retro-Ritter reaction is occurring.[1][6]To mitigate this, consider using the corresponding nitrile as a solvent to shift the reaction equilibrium away from the retro-Ritter products.[6] Employing a modern protocol with Tf₂O and 2-chloropyridine at lower temperatures can also suppress this side reaction.[1] An alternative developed by Larsen uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[6]
Formation of an unexpected regioisomer.Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[1]
Issue 3: Poor Reaction Work-up and Purification
Observation Potential Cause Recommended Solution
The reaction mixture has turned into a thick, unmanageable tar.Polymerization and decomposition can occur, especially at high temperatures or with prolonged reaction times.[7]Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[7] Ensure sufficient solvent is used to maintain a stirrable reaction mixture.
Difficulty in purifying the crude product.The crude product may contain residual reagents or polymeric material.Purify the crude product by column chromatography or recrystallization.[7] If the product is basic, an acid-base extraction can be an effective purification step.

Experimental Protocols

Protocol 1: Classical Bischler–Napieralski Reaction using POCl₃

This is a general procedure and may require optimization for specific substrates.

  • Setup : To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Solvent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.

  • Reagent Addition : Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[7]

  • Reaction : The reaction mixture is typically heated to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi, is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1][7]

  • Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Reagent Addition : Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[7] Cool the mixture to a low temperature (e.g., -20 °C).[7] Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[1][7]

  • Reaction : Stir the reaction mixture at a low temperature and then allow it to warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.[7]

  • Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Purification : Follow the extraction and purification procedures outlined in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the reaction mechanism, common side reactions, and a general troubleshooting workflow.

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization beta_arylethylamide β-Arylethylamide nitrilium_ion Nitrilium Ion Intermediate beta_arylethylamide->nitrilium_ion Dehydrating Agent (e.g., POCl₃, Tf₂O) dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium_ion->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: General mechanism of the Bischler–Napieralski reaction.

Side_Reactions nitrilium_ion Nitrilium Ion Intermediate desired_product Desired Product (3,4-Dihydroisoquinoline) nitrilium_ion->desired_product Cyclization side_product Side Product (Styrene Derivative) nitrilium_ion->side_product Retro-Ritter Reaction

Caption: Competing pathways: Desired cyclization vs. retro-Ritter side reaction.

Troubleshooting_Workflow start Low or No Yield check_activation Is the aromatic ring activated? start->check_activation stronger_reagent Use stronger dehydrating agent (P₂O₅/POCl₃) or milder modern protocol (Tf₂O) check_activation->stronger_reagent No check_conditions Are reaction conditions (time, temp) optimal? check_activation->check_conditions Yes stronger_reagent->check_conditions optimize_conditions Optimize time and temperature check_conditions->optimize_conditions No check_side_products Are side products observed? check_conditions->check_side_products Yes optimize_conditions->check_side_products mitigate_side_reactions Modify conditions to suppress side reactions (e.g., change solvent, lower temperature) check_side_products->mitigate_side_reactions Yes success Improved Yield check_side_products->success No mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low yields.

References

Navigating the Challenges of the Pomeranz–Fritsch Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Pomeranz–Fritsch cyclization is a valuable tool for the synthesis of isoquinolines, a key structural motif in many biologically active compounds. However, the reaction is not without its challenges, often leading to low yields or undesired side products. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the Pomeranz–Fritsch cyclization, complete with frequently asked questions, detailed experimental protocols, and quantitative data to inform your experimental design.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the Pomeranz–Fritsch cyclization in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Pomeranz–Fritsch synthesis are a common issue and can be attributed to several factors:

  • Substituents on the Benzaldehyde: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups (EDGs) generally enhance the reaction rate and improve yields by activating the aromatic ring for electrophilic attack. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often leading to poor or no cyclization.[1]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. The reaction typically requires strong protic or Lewis acids to promote the cyclization. Insufficient acidity may lead to incomplete reaction, while overly harsh conditions can cause degradation of starting materials or products.

  • Reaction Temperature and Time: Like many organic reactions, the Pomeranz–Fritsch cyclization is sensitive to temperature. Higher temperatures can sometimes overcome the activation barrier for deactivated substrates but may also lead to increased side product formation. Reaction time should be optimized to ensure complete conversion without product decomposition.

  • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can interfere with the reaction, leading to side reactions and reduced yields.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is a frequent challenge. The nature of the side products can provide clues about the underlying issues:

  • Incomplete Cyclization: If the benzalaminoacetal intermediate is isolated, it indicates that the cyclization step is the bottleneck. This is common with electron-poor aromatic rings. Consider using a stronger acid catalyst or a higher reaction temperature.

  • Polymerization: Under strongly acidic conditions, starting materials or intermediates can polymerize, leading to a complex mixture of high molecular weight species. This can sometimes be mitigated by using a milder acid or a lower reaction temperature.

  • Oxazole Formation: In some cases, rearrangement and cyclization can lead to the formation of oxazole derivatives as byproducts. This pathway can sometimes compete with the desired isoquinoline formation.

  • N-tosyl-1,2-dihydroisoquinolines: In modifications where N-tosylated amines are used, these can sometimes be isolated as intermediates.[2]

Q3: The cyclization step is not proceeding for my substrate. What modifications can I try?

A3: When the standard conditions fail, several modifications to the Pomeranz–Fritsch reaction can be employed:

  • Schlittler-Muller Modification: This approach involves the condensation of a substituted benzylamine with glyoxal hemiacetal, which can be effective for certain substrates.[3]

  • Bobbitt Modification: This modification involves the hydrogenation of the initially formed benzalaminoacetal, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[3]

  • Use of Different Acid Catalysts: While sulfuric acid is traditional, other acids like trifluoroacetic anhydride, lanthanide triflates, and polyphosphoric acid have been used successfully and may offer advantages for specific substrates.[4][5]

Q4: My workup procedure is complicated by emulsions or difficulty in product isolation. What are some best practices?

A4: A clean workup is essential for obtaining a pure product and an accurate yield.

  • Neutralization: After the reaction is complete, the acidic mixture must be carefully neutralized. This is typically done by pouring the reaction mixture onto ice and then slowly adding a base such as sodium hydroxide or sodium carbonate.

  • Extraction: The isoquinoline product is then extracted into an organic solvent. The choice of solvent is important for efficient extraction and to minimize emulsions. Dichloromethane or ethyl acetate are commonly used.

  • Washing: The organic layer should be washed with water and brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel.

Data Presentation: Impact of Substituents and Catalysts on Yield

The following tables summarize the effect of different substituents on the benzaldehyde ring and the choice of acid catalyst on the yield of the Pomeranz–Fritsch cyclization.

Table 1: Effect of Benzaldehyde Substituents on Isoquinoline Yield

Substituent (R)PositionYield (%)Notes
H-ModerateBaseline for comparison.
OCH₃4-HighStrong electron-donating group, activates the ring.
OCH₃3-HighStrong electron-donating group, activates the ring.
OCH₂O3,4-HighStrong electron-donating group, activates the ring.
CH₃4-Moderate-HighElectron-donating group, activates the ring.
Cl4-LowElectron-withdrawing group, deactivates the ring.
NO₂4-Very Low/No ReactionStrong electron-withdrawing group, strongly deactivates the ring.

Note: Yields are qualitative and can vary significantly based on specific reaction conditions.

Table 2: Common Acid Catalysts and Their Applications

Acid CatalystTypical ConditionsApplicability
Concentrated H₂SO₄High temperatureThe classical, often harsh, condition.[3]
Trifluoroacetic Anhydride (TFAA)Milder conditionsCan be effective for sensitive substrates.[4]
Polyphosphoric Acid (PPA)High temperatureOften used for less reactive substrates.[5]
Lanthanide TriflatesMilder, Lewis acidic conditionsCan offer improved selectivity and yields.[4]

Experimental Protocols

1. General Procedure for the Pomeranz–Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is a representative example and may require optimization for different substrates.

  • Step 1: Schiff Base Formation.

    • Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.

    • Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

  • Step 2: Cyclization.

    • Carefully add the crude benzalaminoacetal to a stirred solution of concentrated sulfuric acid, maintaining a low temperature (e.g., 0 °C).

    • Allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 50-100 °C).

    • Monitor the progress of the cyclization by TLC.

  • Step 3: Workup and Purification.

    • Pour the cooled reaction mixture onto crushed ice.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizing the Pomeranz–Fritsch Reaction

The following diagrams illustrate the key aspects of the Pomeranz–Fritsch cyclization.

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal (Schiff Base) Benzaldehyde->Benzalaminoacetal - H₂O Aminoacetal Aminoacetaldehyde Acetal Aminoacetal->Benzalaminoacetal Protonation Protonation Benzalaminoacetal->Protonation H⁺ Cyclization Electrophilic Cyclization Protonation->Cyclization Elimination Elimination of Alcohol Cyclization->Elimination Aromatization Aromatization Elimination->Aromatization Isoquinoline Isoquinoline Aromatization->Isoquinoline

Caption: The two-step mechanism of the Pomeranz–Fritsch reaction.

Troubleshooting_Workflow decision decision issue issue Start Pomeranz-Fritsch Reaction LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckSubstituents Analyze Substituents (EDG vs. EWG) LowYield->CheckSubstituents Yes NoReaction No Reaction? SideProducts->NoReaction No IdentifyByproducts Characterize Side Products (NMR, MS) SideProducts->IdentifyByproducts Yes NoReaction->issue Consult Literature for Alternative Syntheses OptimizeCatalyst Optimize Acid Catalyst (Type & Concentration) CheckSubstituents->OptimizeCatalyst AdjustConditions Adjust Temperature & Reaction Time OptimizeCatalyst->AdjustConditions PurifyReagents Purify Starting Materials AdjustConditions->PurifyReagents ModifyReaction Consider Reaction Modifications IdentifyByproducts->ModifyReaction CheckWorkup Review Workup Procedure ModifyReaction->CheckWorkup

Caption: A logical workflow for troubleshooting the Pomeranz–Fritsch cyclization.

References

Techniques for isolating pure isoquinoline alkaloids from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of pure isoquinoline alkaloids from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the extraction of isoquinoline alkaloids?

A1: Before beginning the extraction process, it is crucial to properly prepare the plant material. This typically involves drying the biological source to a constant weight, often in an oven at elevated temperatures (e.g., around 60°C), and then grinding it into a fine powder.[1] This increases the surface area for solvent extraction, leading to a higher yield of the crude alkaloid extract.[1] For some sources, like wild bloodroot, the alkaloid content can be significantly higher (4-7%) compared to commercially cultivated varieties (2-4%), a factor to consider during source selection.[1]

Q2: What is the fundamental principle behind the most common method for isolating alkaloids?

A2: The most widely used method is the acid-base extraction technique.[2][3][4] This method leverages the basic nature of alkaloids and their differential solubility in acidic and basic solutions.[2][5] In an acidic medium, alkaloids form salts that are soluble in water (the aqueous layer).[3][5] Conversely, in their free base form, which is achieved by making the solution alkaline, they become soluble in organic solvents.[3][5] This allows for their separation from other non-alkaloidal plant constituents.

Q3: Can you outline the general steps of an acid-base extraction for isoquinoline alkaloids?

A3: The general procedure is as follows:

  • Acidic Extraction: The powdered plant material is extracted with an acidic aqueous solution (e.g., water with dilute hydrochloric or sulfuric acid).[3][6] This protonates the alkaloids, making them water-soluble salts.[5]

  • Defatting: The acidic extract is then washed with a non-polar organic solvent (like diethyl ether or hexane) to remove fats, oils, and waxes.[3] The alkaloids remain in the aqueous layer.

  • Basification: The aqueous layer is made alkaline by adding a base (e.g., sodium hydroxide or ammonia).[3] This deprotonates the alkaloid salts, converting them back to their free base form.

  • Organic Solvent Extraction: The free base alkaloids, which are now soluble in organic solvents, are extracted from the aqueous layer using a suitable organic solvent (such as chloroform or ethyl acetate).[3]

  • Concentration: The organic solvent containing the alkaloids is then evaporated to yield the crude alkaloid extract.[3]

Q4: What are the subsequent steps for purifying the crude alkaloid extract?

A4: The crude extract is a mixture of different alkaloids and other impurities. Further purification is essential and is typically achieved through various chromatographic techniques.[7] These methods separate compounds based on their physical and chemical properties.[7] Common techniques include:

  • Column Chromatography: Often using silica gel or alumina as the stationary phase.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly efficient method for separating complex mixtures.[7][9]

  • Preparative HPLC: Used to isolate larger quantities of pure compounds.[8][10]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid supports, which can be beneficial for alkaloids that tend to adsorb to silica gel.[11][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation of isoquinoline alkaloids.

Issue 1: Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area. Consider increasing the extraction time or using methods like sonication or microwave-assisted extraction to improve efficiency.[13]
Incorrect pH Verify the pH of the aqueous solution during both the acidic extraction and basification steps using a pH meter. The pH should be sufficiently low (<2) during acidic extraction and high enough (>9) during basification to ensure the alkaloids are in their appropriate soluble forms.[3]
Improper Solvent Choice The choice of organic solvent for the final extraction is critical. The polarity of the solvent should be appropriate for the target alkaloids. Experiment with different solvents (e.g., chloroform, ethyl acetate, dichloromethane) to find the most effective one.
Emulsion Formation Emulsions can form at the interface of the aqueous and organic layers, trapping the alkaloids and reducing yield. To break emulsions, try adding a saturated salt solution (brine), gently swirling, or filtering the mixture through a pad of Celite.[4]
Issue 2: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Stationary Phase Silica gel is weakly acidic and can strongly adsorb basic alkaloids, leading to poor separation.[8] Consider using a basic stationary phase like alumina or a modified silica gel.[8]
Incorrect Mobile Phase The polarity of the mobile phase (solvent system) is crucial for good separation. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, increase the polarity. A gradient elution (gradually increasing the polarity of the mobile phase) can often improve separation.[9]
Column Overloading Applying too much crude extract to the column will result in broad, overlapping peaks. Reduce the amount of sample loaded onto the column.
Co-elution of Alkaloids If multiple alkaloids have similar polarities, they may elute together. In this case, a different chromatographic technique, such as preparative HPLC with a different column chemistry or counter-current chromatography, may be necessary.[11]
Issue 3: Impure Fractions after Preparative HPLC
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase The composition and pH of the mobile phase significantly affect the separation of alkaloids in reversed-phase HPLC.[9] Optimize the mobile phase by adjusting the organic solvent (e.g., methanol vs. acetonitrile) and the pH to improve peak shape and resolution.[9]
Column Contamination Residual impurities from previous runs can co-elute with your target compound. Ensure the column is thoroughly washed and regenerated between injections.
Compound Degradation Some alkaloids may be unstable under the HPLC conditions (e.g., acidic mobile phase). Analyze the stability of your target alkaloids and adjust the mobile phase pH or temperature accordingly.
Presence of Isomers Structural isomers can be very difficult to separate. A different stationary phase or a chiral column (if applicable) may be required.

Data Presentation

Table 1: Comparison of Alkaloid Content in Different Plant Species and Parts (mg/g of dry plant material)

Plant SpeciesPlant PartBerberinePalmatineSanguinarineStylopineReference
Thalictrum foetidumRoot0.308---[14]
Thalictrum foetidumHerb~0.001---[14]
Pseudofumaria luteaRoot-0.268--[14]
Lamprocapnos spectabilisHerb--Present-[14]
Macleaya cordataRoot--Present-[14]
Chelidonium majusRoot0.184 (before flowering)---[15]
Chelidonium majusHerb0.168 (before flowering)---[15]

Note: "-" indicates the alkaloid was not reported or not detected in the cited study.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Isoquinoline Alkaloids

Objective: To obtain a crude extract of total alkaloids from a plant source.

Materials:

  • Dried and powdered plant material

  • 1% Sulfuric acid (H₂SO₄) or 1% Hydrochloric acid (HCl)

  • Diethyl ether or hexane

  • Concentrated ammonium hydroxide or sodium hydroxide solution

  • Chloroform or ethyl acetate

  • Anhydrous sodium sulfate

  • Beakers, separatory funnel, filter paper, rotary evaporator

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of 1% H₂SO₄ for 24 hours with occasional stirring.

  • Filter the mixture and collect the acidic aqueous extract.

  • Transfer the extract to a separatory funnel and wash it three times with 100 mL portions of diethyl ether to remove non-polar impurities. Discard the ether layers.

  • Carefully add concentrated ammonium hydroxide to the aqueous extract with stirring until the pH is above 9. This will precipitate the free base alkaloids.

  • Extract the basified aqueous solution three times with 150 mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 2: Purification of Berberine by Column Chromatography

Objective: To isolate berberine from a crude alkaloid extract.

Materials:

  • Crude alkaloid extract rich in berberine

  • Silica gel (60-120 mesh)

  • Solvent system: Chloroform:Methanol gradient

  • Glass column, cotton wool, sand

  • Test tubes, TLC plates, UV lamp

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Dissolve a small amount of the crude extract in a minimal volume of chloroform and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

  • Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase.

  • Visualize the spots on the TLC plates under a UV lamp. Berberine often appears as a distinct yellow spot.

  • Combine the fractions containing pure berberine, as determined by TLC.

  • Evaporate the solvent from the combined fractions to obtain purified berberine.

Visualizations

Experimental_Workflow start Dried & Powdered Plant Material extraction Acid-Base Extraction start->extraction Extract with acidic water crude_extract Crude Alkaloid Extract extraction->crude_extract Basify & extract with organic solvent chromatography Chromatographic Purification (e.g., Column, HPLC) crude_extract->chromatography fractions Collected Fractions chromatography->fractions analysis Purity Analysis (TLC, HPLC) fractions->analysis pure_alkaloid Pure Isoquinoline Alkaloid analysis->pure_alkaloid Combine pure fractions

Caption: General workflow for the isolation of pure isoquinoline alkaloids.

Troubleshooting_Low_Yield issue Low Yield of Crude Extract cause1 Incomplete Extraction issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Emulsion Formation issue->cause3 solution1 Increase extraction time/efficiency cause1->solution1 solution2 Verify pH at each step cause2->solution2 solution3 Break emulsion (e.g., add brine) cause3->solution3

Caption: Troubleshooting logic for low crude alkaloid extract yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl Isoquinoline-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Methyl isoquinoline-6-carboxylate, as a key derivative, offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of this compound and its analogs, supported by experimental data from various studies. The focus is on their anticancer and antimicrobial properties, providing a data-driven perspective for further research and development.

Comparative Biological Activity Data

The biological activities of isoquinoline-6-carboxylate derivatives and related analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize key quantitative data, such as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Anticancer Activity of Isoquinoline and Quinoline Carboxamide Derivatives

Compound ID/SeriesDerivative/ModificationCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 12 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneK-562 (Leukemia)Growth Inhibition47.23% inhibition at 10µM[4]
A549/ATCC (Non-Small Cell Lung)Growth Inhibition54.69% inhibition at 10µM[4]
COLO 205 (Colon Cancer)Growth Inhibition61.01% inhibition at 10µM[4]
Lamellarin Analogs Lamellarin DVariousCytotoxicity0.08 nM - 3.2 µM[5]
Lamellarin H8 Human Tumor Cell LinesCytotoxicityMean IC50 = 4.0 µM[5]
Lamellarin C and U10 Human Tumor Cell LinesCytotoxicity0.4 - 19.4 nM[5]
Quinoline-6-carboxamide Derivatives Compound 4d -Ectonucleotidase Inhibition (h-NTPDase1)0.28 ± 0.03 µM[6]
Compound 4g -Ectonucleotidase Inhibition (h-NTPDase3)0.32 ± 0.05 µM[6]
Compound 4k -Ectonucleotidase Inhibition (h-ENPP1)0.11 ± 0.02 µM[6]
Isoquinoline-based Thiosemicarbazones HCT-13Pancreatic, Lung, Prostate, LeukemiaAntiproliferativeLow-to-mid nanomolar range[7]

Table 2: Antimicrobial Activity of Isoquinoline and Quinoline Derivatives

Compound ID/SeriesBacterial/Fungal StrainMIC (µg/mL)Reference
(+)-actinodaphnine Bacillus cereus≥ 50[8]
Micrococcus sp.≥ 50[8]
Staphylococcus aureus≥ 50[8]
Tricyclic Isoquinoline Derivatives Compound 8d Staphylococcus aureus16
Enterococcus faecium128
Compound 8f Staphylococcus aureus32
Streptococcus pneumoniae32
Alkynyl Isoquinolines HSN584Methicillin-resistant S. aureus (MRSA)Not specified, but potent
HSN739Methicillin-resistant S. aureus (MRSA)Not specified, but potent

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of isoquinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[4][9][10]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9][10]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]

Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][11]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various bacterial and fungal strains.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Microorganism Preparation: Culture the microbial strains in their respective broth media to achieve a standardized inoculum density.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control antibiotics in the appropriate broth within the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Signaling Pathways and Mechanisms of Action

Isoquinoline derivatives exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.

Induction of Apoptosis

A common mechanism of anticancer activity for isoquinoline alkaloids is the induction of apoptosis, or programmed cell death.[3][9] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis.[9]

apoptosis_pathway compound Isoquinoline Derivative cell Cancer Cell compound->cell treatment death_receptor Death Receptor Pathway cell->death_receptor mitochondria Mitochondrial Pathway (Intrinsic) cell->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

General Apoptosis Pathway Induced by Isoquinoline Derivatives.
Enzyme Inhibition

Many isoquinoline derivatives function as enzyme inhibitors. For instance, certain quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, such as NTPDases and ENPP1.[6] These enzymes are involved in purinergic signaling, which plays a role in the tumor microenvironment. By inhibiting these enzymes, these compounds can potentially modulate immune responses against cancer.

enzyme_inhibition_workflow start Start: Synthesize/Obtain Isoquinoline-6-carboxylate Analog in_vitro_assay In Vitro Enzyme Inhibition Assay (e.g., Ectonucleotidase) start->in_vitro_assay determine_ic50 Determine IC50 Value in_vitro_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Refinement end End: Optimized Inhibitor lead_optimization->end

Workflow for Screening Isoquinoline Analogs as Enzyme Inhibitors.

References

The Evolving Landscape of Isoquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel isoquinoline derivatives, offering insights into their therapeutic potential across different disease areas. The information presented herein is supported by experimental data to aid in the design and development of next-generation isoquinoline-based therapeutics.

The versatility of the isoquinoline core allows for substitutions at various positions, profoundly influencing its biological activity.[4] Researchers have extensively explored these modifications, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5] This guide will delve into specific examples, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways.

Comparative Biological Activities of Substituted Isoquinolines

The following table summarizes the biological activities of various classes of substituted isoquinoline derivatives, providing a comparative overview of their therapeutic potential.

Derivative ClassKey SubstituentsPrimary Biological ActivityTarget/Cell LinesReported Potency (IC50/MIC)
Isoquinoline-based Hydroxamic Acids Hydroxamic acid at C-3HDAC Inhibition, AnticancerHDAC1, HDAC3, HDAC6, RPMI 8226, HCT 116, Hep G23.77 - 4.17 nM (HDACs), < 1 µM (RPMI 8226)[6]
3-Arylisoquinolines Azepane substitution on the aryl ringTopoisomerase I and II Inhibition, AnticancerHuH7, LM9 (Liver Cancer)1.93 µM (HuH7), 2.10 µM (LM9)[7]
Phthalideisoquinolines N-aryl substitutionAnticancer (Microtubule-targeting)Multiple tumor cell lines>10-fold enhancement over noscapine[8]
Tricyclic Pyrrolo[2,1,a]isoquinolines 8,9-Dimethoxy, 8,9-MethylenedioxyAntibacterial, CytotoxicS. aureus, S. pneumoniae, E. faecium, HEp-2, McCoy B16-128 µg/mL (Antibacterial)[4][9]
Isoquinoline-tethered Quinazolines Triazole moietyHER2 Kinase InhibitionSKBR3103 nM[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparative data table.

HDAC Inhibition Assay

The inhibitory activity of isoquinoline-based hydroxamic acids against histone deacetylases (HDACs) was determined using a fluorometric assay. Recombinant human HDAC1, HDAC3/NcoR2, and HDAC6 were incubated with the test compounds and a fluorogenic substrate. The reaction was stopped, and the fluorescence was measured to determine the extent of enzyme inhibition. IC50 values were calculated from the dose-response curves.[6]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of various isoquinoline derivatives on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability, and IC50 values were calculated.[6][7]

Topoisomerase I and II DNA Relaxation Assay

The inhibitory effect of 3-arylisoquinoline derivatives on topoisomerase I and II was evaluated by measuring the relaxation of supercoiled plasmid DNA. The reaction mixture containing the enzyme, supercoiled DNA, and the test compound was incubated, and the reaction was stopped. The different forms of DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis and visualized by staining. The concentration of the compound required to inhibit 50% of the DNA relaxation was determined as the IC50 value.[7]

Microtubule Disruption Assay

The effect of phthalideisoquinoline derivatives on microtubule dynamics was investigated using immunofluorescence microscopy. Cancer cells were treated with the compounds, and then fixed and permeabilized. The microtubule network was visualized by staining with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. Changes in microtubule organization, such as depolymerization or bundling, were observed under a fluorescence microscope.[8]

Visualizing Mechanisms of Action

To better understand the biological context of these isoquinoline derivatives, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway involved in their anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel Isoquinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) characterization->screening mechanistic In-depth Mechanistic Studies (e.g., Enzyme Inhibition, Pathway Analysis) screening->mechanistic

A typical experimental workflow for evaluating novel isoquinoline derivatives.

anticancer_pathway cluster_compound Cellular Stress Induction cluster_dna_damage DNA Damage & Cell Cycle cluster_ros Oxidative Stress & Apoptosis compound Isoquinoline Derivative dna_damage DNA Damage compound->dna_damage ros Increased ROS Production compound->ros cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Generalized signaling pathway for the anticancer activity of certain isoquinoline derivatives.

The diagrams above illustrate a simplified, conceptual pathway where an isoquinoline derivative can induce cancer cell death. The compound may cause DNA damage, leading to cell cycle arrest.[1][11] It can also increase the production of reactive oxygen species (ROS), which in turn affects mitochondrial function and activates caspases, the key executioners of apoptosis.[1]

Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the isoquinoline core can lead to highly potent and selective compounds targeting a range of diseases. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design of new and improved isoquinoline derivatives. Further exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

A Comparative Guide to the Analytical Validation of Synthetic Routes for Methyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to methyl isoquinoline-6-carboxylate, a key building block in medicinal chemistry. We present a detailed analysis of two potential synthetic pathways: a modern approach via palladium-catalyzed carbonylation and a classic multi-step synthesis based on the Bischler-Napieralski reaction. The guide includes a thorough examination of the analytical techniques required to validate the purity, identity, and quality of the final compound, supported by detailed experimental protocols and comparative data.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical development, balancing factors such as yield, purity, cost, and scalability. Below is a comparison of two viable routes to this compound.

ParameterRoute 1: Pd-Catalyzed CarbonylationRoute 2: Bischler-Napieralski Approach
Starting Material 6-Bromoisoquinoline3-Formylphenylacetic acid
Key Reactions Palladium-catalyzed carbonylationAmidation, Bischler-Napieralski cyclization, Oxidation, Esterification
Number of Steps 14
Potential Yield Moderate to HighModerate
Key Reagents Palladium catalyst, Carbon monoxide, MethanolThionyl chloride, Amine source, Phosphorus oxychloride, Oxidizing agent, Methanol
Scalability Generally good, but may require specialized high-pressure equipmentGood, uses common laboratory reagents and equipment
Potential Impurities Residual palladium, unreacted starting material, phosphine ligandsIsomeric byproducts, incompletely cyclized or oxidized intermediates

Experimental Protocols

Route 1: Synthesis via Palladium-Catalyzed Carbonylation

This route offers a direct conversion of commercially available 6-bromoisoquinoline to the target ester.

Reaction Scheme:

General Procedure:

  • To a pressure vessel, add 6-bromoisoquinoline (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand such as PPh₃ (0.04 eq).

  • Add a suitable solvent (e.g., a mixture of DMF and methanol) and a base (e.g., triethylamine, 1.5 eq).

  • Seal the vessel, purge with carbon monoxide, and then pressurize to 3 bar with carbon monoxide.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling, vent the vessel, and filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Bischler-Napieralski Reaction

This classical approach involves the construction of the isoquinoline core followed by functional group manipulations.

Reaction Scheme:

  • Amidation: 3-Formylphenylacetic acid + SOCl₂ -> Acid chloride; Acid chloride + NH₃ -> 2-(3-formylphenyl)acetamide

  • Cyclization: 2-(3-formylphenyl)acetamide + POCl₃ -> 6-Formyl-3,4-dihydroisoquinoline

  • Oxidation: 6-Formyl-3,4-dihydroisoquinoline + Oxidant -> Isoquinoline-6-carbaldehyde

  • Esterification: Isoquinoline-6-carbaldehyde -> Isoquinoline-6-carboxylic acid -> this compound

General Procedure (Conceptual):

  • Amidation: Convert 3-formylphenylacetic acid to its acid chloride using thionyl chloride, followed by reaction with an ammonia source to yield 2-(3-formylphenyl)acetamide.

  • Bischler-Napieralski Cyclization: Treat the acetamide with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization, forming 6-formyl-3,4-dihydroisoquinoline.[1][2][3][4]

  • Oxidation: The resulting dihydroisoquinoline is oxidized to the aromatic isoquinoline-6-carbaldehyde using a suitable oxidant (e.g., palladium on carbon).

  • Esterification: The aldehyde is first oxidized to the carboxylic acid, which is then esterified using methanol under acidic conditions to yield the final product.

Analytical Validation

A comprehensive analytical validation is crucial to ensure the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary technique for assessing the purity of the final compound and detecting any non-volatile impurities.

ParameterHPLC Method Details
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in mobile phase A/B (50:50)

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity of ≥98% is typically required for research and development purposes.[5][6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

TechniqueExpected Data for this compound
¹H NMR Signals corresponding to the aromatic protons of the isoquinoline ring system and a singlet for the methyl ester protons.
¹³C NMR Resonances for the carbon atoms of the isoquinoline core and the carbonyl carbon of the ester.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉NO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester and the aromatic C-H and C=C bonds.

Example NMR Data for a Related Compound (Methyl 6-bromoquinoline-2-carboxylate): ¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (d, J = 9 Hz, 1H), 8.40 (d, J = 2 Hz, 1H), 8.14 (d, J = 9 Hz, 1H), 8.08 (d, J = 9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H).[7]

Visualizing the Workflows

Synthetic Pathway Comparison

G cluster_0 Route 1: Pd-Catalyzed Carbonylation cluster_1 Route 2: Bischler-Napieralski Approach a0 6-Bromoisoquinoline a1 This compound a0->a1 CO, MeOH, Pd(OAc)2, PPh3 b0 3-Formylphenylacetic acid b1 2-(3-formylphenyl)acetamide b0->b1 Amidation b2 6-Formyl-3,4-dihydroisoquinoline b1->b2 Bischler-Napieralski b3 Isoquinoline-6-carbaldehyde b2->b3 Oxidation b4 This compound b3->b4 Oxidation & Esterification

Caption: Comparison of a direct one-step synthesis with a multi-step classical approach.

Analytical Validation Workflow

G start Synthesized Product hplc HPLC-UV Analysis start->hplc purity_check Purity ≥ 98%? hplc->purity_check nmr 1H & 13C NMR Spectroscopy purity_check->nmr Yes fail Repurify / Re-synthesize purity_check->fail No ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir structure_confirm Structural Confirmation ir->structure_confirm pass Release structure_confirm->pass

Caption: A logical workflow for the analytical validation of the final product.

References

A Comparative Analysis of Methyl Isoquinoline-6-carboxylate and Methyl Quinoline-6-carboxylate: An Evaluation of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of methyl isoquinoline-6-carboxylate and methyl quinoline-6-carboxylate. Due to a lack of direct comparative experimental data for these specific compounds in the public domain, this guide will focus on the broader biological potential of the quinoline and isoquinoline scaffolds, with a particular emphasis on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.

Comparison of Biological Activity: Focus on PARP Inhibition

Both the quinoline and isoquinoline nuclei have been extensively investigated as core structures for the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

While specific IC50 values for methyl quinoline-6-carboxylate and this compound against PARP are not documented in the reviewed literature, analysis of their derivatives provides valuable insights.

Quantitative Data on Related PARP Inhibitors

The following table summarizes the PARP inhibitory activity of various quinoline and isoquinoline derivatives. It is important to note that the activity is highly dependent on the nature and position of substituents, and this data is presented to illustrate the potential of the core scaffolds.

Compound ClassDerivativeTargetIC50 (nM)Reference
Quinoline Derivatives 2-Methylquinoline-8-carboxamidePARP1500[1]
Quinazolinone Derivative 12c PARP130.38[2]
Isoquinoline Derivatives 5-Benzamidoisoquinolin-1-onePARP1>10,000[3]
5-Benzamidoisoquinolin-1-onePARP21,080[3]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivative 3l PARP1156
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivative 3l PARP270.1

Note: This table presents data for derivatives and not for methyl quinoline-6-carboxylate or this compound directly. The purpose is to illustrate the activity of the respective scaffolds.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. Below is a representative protocol for a PARP1 inhibition assay, based on commonly used commercial kits.

PARP1 Inhibition Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Plate reader capable of measuring absorbance

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA (if required by the specific kit), and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to each well.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated ADP-ribose chains.

  • Substrate Addition: After another wash step, add the HRP substrate to each well. A colorimetric change will occur.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

To better understand the biological context of PARP inhibition, the following diagrams illustrate the PARP1 signaling pathway and a general experimental workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation and DNA Repair cluster_2 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair BER->Repair PARPi PARP Inhibitor (e.g., Quinoline/Isoquinoline derivative) PARPi->PARP1 inhibits Inhibition Inhibition of PAR Synthesis Inhibition->Trapping DSB Double-Strand Break (at replication fork) Trapping->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: The role of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Data Analysis & SAR Synthesis Synthesis of Quinoline & Isoquinoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Enzyme_Assay PARP1/2 Inhibition Assay Characterization->Enzyme_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., in BRCA-mutant cell lines) Characterization->Cell_Viability IC50 Determination of IC50 values Enzyme_Assay->IC50 Data_Analysis Data Analysis IC50->Data_Analysis Cellular_Target Cellular Target Engagement Assays Cell_Viability->Cellular_Target Cellular_Target->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of Methyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like methyl isoquinoline-6-carboxylate is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for purity assessment. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and comparative data, to assist in selecting the most appropriate technique for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a highly versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds.[1][2] It is particularly well-suited for the analysis of aromatic compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity for volatile and semi-volatile compounds.[1][3] For polar molecules like carboxylic acid esters, derivatization may sometimes be necessary to increase volatility and thermal stability, although methyl esters are often sufficiently volatile for direct analysis.[4]

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound.

Parameter HPLC-UV GC-MS Remarks
Linearity (R²) ≥ 0.999≥ 0.999Both techniques offer excellent linearity over a defined concentration range.
Range 1 - 150 µg/mL0.1 - 50 µg/mLHPLC typically has a wider linear range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods provide high accuracy.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%HPLC generally offers slightly better repeatability.
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.2 µg/mL~0.02 µg/mLGC-MS is generally more sensitive.[5][6]
Limit of Quantitation (LOQ) ~0.6 µg/mL~0.06 µg/mL
Specificity GoodExcellentThe mass spectrometer in GC-MS provides structural information, enhancing specificity.
Analysis Time 15 - 30 minutes20 - 40 minutesAnalysis times can be optimized for both techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are proposed experimental protocols for the analysis of this compound using HPLC and GC-MS.

Proposed HPLC Method Protocol

This protocol is based on common practices for the analysis of aromatic and heterocyclic compounds.[7][8]

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask using a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

  • Gradient Program: A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detector at a wavelength of 254 nm.

Proposed GC-MS Method Protocol

This protocol is designed for the analysis of a moderately volatile aromatic ester.

Sample Preparation:

  • Accurately weigh and dissolve approximately 5 mg of the this compound sample in a 10 mL volumetric flask using a volatile solvent such as dichloromethane or ethyl acetate.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent.

  • If necessary, perform a further dilution to bring the concentration within the linear range of the instrument.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Method Selection and Workflow

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is often preferred for routine quality control due to its robustness and ease of use for non-volatile compounds. GC-MS is invaluable for identifying and quantifying trace-level volatile impurities, offering higher sensitivity and structural elucidation.[3][5]

G Purity Assessment Workflow cluster_0 HPLC Method cluster_1 GC-MS Method hplc_sample Sample Weighing & Dissolution hplc_filtration Filtration (0.45 µm) hplc_sample->hplc_filtration hplc_injection HPLC Injection hplc_filtration->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis & Purity Calculation hplc_detection->hplc_data gcms_sample Sample Weighing & Dissolution gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_ionization Electron Ionization gcms_separation->gcms_ionization gcms_detection Mass Spectrometry Detection gcms_ionization->gcms_detection gcms_data Data Analysis & Impurity Identification gcms_detection->gcms_data start This compound Sample start->hplc_sample start->gcms_sample

Caption: Comparative workflow for HPLC and GC-MS purity analysis.

Conclusion

Both HPLC and GC-MS are suitable techniques for the purity assessment of this compound, each with its own advantages. HPLC is a robust and versatile method for routine quantification of the main component and non-volatile impurities. GC-MS provides superior sensitivity and specificity for the analysis of volatile impurities. For comprehensive purity profiling, a combination of both techniques may be the most effective approach, leveraging the strengths of each to ensure the highest quality of the compound.

References

A Comparative Guide to the X-ray Crystal Structure Determination of Two Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental. X-ray crystallography remains the gold standard for elucidating these structures, providing invaluable insights into the stereochemistry, conformation, and intermolecular interactions that govern a compound's biological activity. This guide offers a detailed comparison of the X-ray crystal structure determination of two recently synthesized isoquinoline derivatives, highlighting the experimental protocols and key structural findings.

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The two compounds selected for this comparison are 1-(Isoquinolin-3-yl)-3-phenylimidazolidin-2-one (Compound 1 ) and Methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate (Compound 2 ).

Comparative Crystallographic Data

The crystallographic data for Compounds 1 and 2 are summarized below, providing a clear comparison of their key structural parameters.

ParameterCompound 1: 1-(Isoquinolin-3-yl)-3-phenylimidazolidin-2-oneCompound 2: Methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate
Chemical Formula C₁₈H₁₅N₃OC₁₅H₁₇NO₂S₂
Formula Weight 289.33 g/mol 307.41 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.329(2)5.2804(5)
b (Å) 11.238(2)8.1347(17)
c (Å) 12.784(3)35.015(4)
α (°) 9090
β (°) 107.85(3)90
γ (°) 9090
Volume (ų) 1409.5(5)1504.1(4)
Z 44
Temperature (K) 293(2)298(2)
Radiation Cu Kα (λ = 1.54184 Å)Mo Kα (λ = 0.71073 Å)
Reflections collected 254820270
Independent reflections 24822757
R-factor (%) 4.653.89

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from synthesis to data refinement. The protocols for Compounds 1 and 2 are detailed below.

Compound 1 (1-(Isoquinolin-3-yl)-3-phenylimidazolidin-2-one): The synthesis of Compound 1 was achieved through a Goldberg–Ullmann-type coupling reaction. A mixture of 3-aminoisoquinoline (1 mmol), 1-phenyl-2-chloro-N-(2-chloroethyl)acetamide (1 mmol), copper(I) iodide (0.1 mmol), N,N-dimethylethylenediamine (DMEDA) (0.2 mmol), and potassium carbonate (2 mmol) in dioxane (10 mL) was heated at reflux for 24 hours. After cooling, the solvent was evaporated, and the residue was purified by column chromatography on silica gel using a mixture of chloroform and methanol (9:1 v/v) as the eluent to yield the final product.

Compound 2 (Methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate): Compound 2 was prepared by the reaction of freshly crystallized (11R,11aS)-11-hydroxy-1,2,3,6,11,11a-hexahydro-4H-pyrido[1,2-b]isoquinolin-4-one with carbon disulfide in the presence of sodium hydride, followed by quenching with methyl iodide. The starting material was dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (1.2 equivalents) was added portionwise, and the mixture was stirred for 30 minutes. Carbon disulfide (1.5 equivalents) was then added dropwise, and the reaction was stirred for an additional 2 hours at room temperature. Finally, methyl iodide (1.2 equivalents) was added, and the reaction was stirred overnight. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography.[2]

Compound 1: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in chloroform.

Compound 2: Single crystals of Compound 2 were grown by slow evaporation from a solution in a mixture of dichloromethane and n-hexane at room temperature.[2]

Compound 1: Diffraction data were collected at room temperature on an Oxford Diffraction SuperNova diffractometer using Cu Kα radiation. The structure was solved using the SHELXT program and refined by the full-matrix least-squares method on F² with SHELXL-2016/6, employing the Olex2 software suite.

Compound 2: Data collection was performed on a STOE IPDS II two-circle-diffractometer with MoKα radiation. An empirical absorption correction was applied. The structure was solved with direct methods using the SHELXS-97 program and refined with full-matrix least-squares techniques on F² using SHELXL-97. All non-hydrogen atoms were refined with anisotropic displacement parameters.[2]

Visualization of the Experimental Workflow

The general process for determining the crystal structure of a novel compound is illustrated in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: General workflow for X-ray crystal structure determination.

References

Comparative Efficacy of Isoquinoline-Based Therapeutic Candidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of several isoquinoline-based therapeutic candidates, drawing on available preclinical and clinical data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of these compounds against various diseases, alongside the experimental methodologies used for their evaluation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1]

Anticancer Activity: A Comparative Overview

Isoquinoline derivatives have shown significant promise as anticancer agents, often exerting their effects through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.[2] This section compares the efficacy of several prominent isoquinoline alkaloids.

Berberine and palmatine are two protoberberine-type isoquinoline alkaloids that have been investigated for their anti-tumor activities.[3] A comparative study on human rhabdomyosarcoma (RMS) cell lines provides insights into their differential efficacy.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)Reference
BerberineRD~10[3]
BerberineKYM1~10[3]
BerberineERMS1~10[3]
PalmatineRD>10[3]
PalmatineKYM1>10[3]
PalmatineERMS1>10[3]

Note: The study indicated that berberine significantly inhibited the cell cycle of all RMS cells at the G1 phase, while palmatine only suppressed the growth of RD cells. Both compounds strongly inhibited the growth of tumorspheres of RD cells.[3][4]

Experimental Protocols: Cell Viability and Cycle Analysis

  • Cell Viability (MTT Assay): RMS cells were seeded in 96-well plates and treated with varying concentrations of berberine or palmatine for 48 or 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm to determine cell viability.[1]

  • Cell Cycle Analysis: RMS cells were treated with the compounds for the specified duration, harvested, and fixed in 70% ethanol. The cells were then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[3]

Signaling Pathway: Berberine-Induced Cell Cycle Arrest

Berberine has been shown to modulate the expression of cell cycle-related genes, leading to G1 phase arrest in RMS cells.[3]

G1_Arrest cluster_inhibition Inhibition Pathway Berberine Berberine CDK4_6 CDK4/6 Berberine->CDK4_6 inhibits expression CyclinD1 Cyclin D1 Berberine->CyclinD1 inhibits expression Rb Rb CDK4_6->Rb phosphorylates G1_S_Transition G1/S Phase Transition CyclinD1->CDK4_6 activates E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest

Berberine-induced G1 cell cycle arrest pathway.

Sanguinarine and chelerythrine are benzophenanthridine alkaloids with demonstrated anticancer properties.[5] Their comparative efficacy has been evaluated in human breast adenocarcinoma cells (MCF-7).[6]

Data Presentation: Comparative Cytotoxicity and Genotoxicity

CompoundConcentrationEffect on MCF-7 CellsReference
Sanguinarine7.5 µM (48h)Cytotoxic, reduced cell viability[6]
Sanguinarine10 µM (24h)Reduced cell viability[6]
Sanguinarine10 µMGenotoxic (Comet Assay)[6]
Sanguinarine10 µMInduced Sub-G1 population (apoptosis/necrosis)[6]
Chelerythrine10 & 20 µM (48h)Cytotoxic, but did not compromise cell viability[6]
ChelerythrineTested Conc.No genotoxic effect[6]
ChelerythrineTested Conc.No cell cycle arrest[6]

Note: These results suggest that sanguinarine has a more potent chemotherapeutic activity against MCF-7 cells compared to chelerythrine.[6]

Experimental Protocols: Key Assays

  • MTT Assay for Cytotoxicity: As described in section 1.1.[1]

  • Comet Assay for Genotoxicity: MCF-7 cells were treated with sanguinarine or chelerythrine. The cells were then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The DNA was stained with a fluorescent dye, and the "comet tail" length, indicating DNA damage, was quantified.[6]

  • Flow Cytometry for Cell Cycle and Apoptosis: As described for cell cycle analysis in section 1.1. The Sub-G1 peak was quantified to assess the percentage of apoptotic or necrotic cells.[6]

Signaling Pathway: Sanguinarine-Induced Apoptosis

Sanguinarine is known to induce apoptosis through multiple signaling cascades, often involving the generation of reactive oxygen species (ROS).[5]

Sanguinarine_Apoptosis Sanguinarine Sanguinarine ROS Reactive Oxygen Species (ROS) Sanguinarine->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Sanguinarine-induced apoptosis signaling pathway.

Comparative Analysis of Other Isoquinoline Derivatives

Noscapine and papaverine are both benzylisoquinoline alkaloids derived from the opium poppy.[7][8][9] While both have therapeutic applications, their primary mechanisms of action differ significantly.

Data Presentation: Primary Therapeutic Actions

CompoundPrimary ActionMechanismKey Therapeutic UseReference
NoscapineAntitussive, AnticancerModulates microtubule dynamics, leading to cell cycle arrest and apoptosis.Cough suppressant, potential anticancer agent.[7][8][10]
PapaverineVasodilator, Smooth Muscle RelaxantInhibits phosphodiesterases, leading to increased intracellular cAMP and cGMP.Treatment of vasospasms and erectile dysfunction.[9]

Experimental Protocols: Evaluation of Anticancer Activity

The anticancer activity of noscapine and its derivatives is often evaluated using the following workflow:

Anticancer_Workflow Synthesis Synthesis of Noscapine Analogs Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Mechanistic_Studies Mechanistic Studies (e.g., Cell Cycle Analysis, Western Blot) Screening->Mechanistic_Studies Promising Candidates In_Vivo In vivo Efficacy (e.g., Xenograft Models) Mechanistic_Studies->In_Vivo

General workflow for evaluating anticancer noscapine analogs.

Conclusion

The isoquinoline scaffold provides a rich source of therapeutic candidates with diverse pharmacological activities. Comparative studies are crucial for elucidating the structure-activity relationships and identifying the most promising compounds for further development. The examples of berberine versus palmatine and sanguinarine versus chelerythrine highlight how subtle structural differences can lead to significant variations in efficacy and mechanism of action. Future research should focus on direct, head-to-head comparisons of these and other isoquinoline derivatives in standardized preclinical and clinical models to fully realize their therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl isoquinoline-6-carboxylate is paramount for ensuring the quality, stability, and efficacy of pharmaceutical products and research materials. This guide presents a comparative framework for the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections provide detailed experimental protocols, a comparative analysis of their performance metrics, and a clear workflow for the cross-validation process.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the specific objectives of the analysis. HPLC is a versatile and widely adopted technique, renowned for its high resolution and sensitivity.[1][2] Conversely, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[1][2]

Table 1: Comparison of HPLC-UV and GC-MS Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[2]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2]
Selectivity/Specificity Good; can be optimized by adjusting mobile phase, column, and detection wavelength.Excellent; mass spectrometric detection provides high specificity based on mass-to-charge ratio.
Sensitivity High; typically in the ng/mL range.Very High; typically in the pg/mL range.
Linearity Excellent; typically R² > 0.999.Excellent; typically R² > 0.999.
Precision (%RSD) Typically < 2%.Typically < 5%.
Accuracy (%Recovery) Typically 98-102%.Typically 95-105%.
Limit of Detection (LOD) Dependent on UV absorbance; generally low.Lower than HPLC due to high sensitivity of MS.
Limit of Quantification (LOQ) Typically 3x LOD.[2]Typically 3x LOD.[2]
Sample Throughput Moderate; typical run times of 5-15 minutes.Slower; typical run times of 15-30 minutes.
Cost Lower initial and operational costs.Higher initial and operational costs.
Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.[2]

This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a robust approach for the quantification of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.[1]

This method is based on established procedures for the analysis of similar aromatic compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection.[1]

  • Injection Volume: 1 µL.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 50-350.

Mandatory Visualizations

The following diagrams illustrate the workflow for the analytical method validation and the logical relationships between key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Final Report A Define Analytical Requirements B Select Appropriate Technology (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I System Suitability C->I J Analyze Same Samples by HPLC & GC-MS F->J I->J K Compare Results (e.g., Bland-Altman plot) J->K L Assess Agreement & Bias K->L M Document All Procedures & Results L->M

Caption: Workflow for Cross-Validation of Analytical Methods.

G Start Start PrepareSamples Prepare Standard and QC Samples Start->PrepareSamples AnalyzeHPLC Analyze by HPLC-UV PrepareSamples->AnalyzeHPLC AnalyzeGCMS Analyze by GC-MS PrepareSamples->AnalyzeGCMS CollectDataHPLC Collect HPLC Data AnalyzeHPLC->CollectDataHPLC CollectDataGCMS Collect GC-MS Data AnalyzeGCMS->CollectDataGCMS CompareResults Statistical Comparison of Datasets CollectDataHPLC->CompareResults CollectDataGCMS->CompareResults EvaluateBias Evaluate for Proportional & Constant Bias CompareResults->EvaluateBias Conclusion Acceptance or Further Investigation EvaluateBias->Conclusion

Caption: Logical Flow for Data Cross-Validation.

References

Unveiling the Potency of Novel Isoquinoline Compounds: A Comparative Guide to In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the quest for potent and selective therapeutic agents is paramount. This guide offers a comprehensive comparison of the in vitro and in vivo anticancer activities of recently developed isoquinoline-based compounds, providing researchers, scientists, and drug development professionals with critical data to inform their research. The following sections present quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The anticancer potential of novel isoquinoline derivatives is underscored by their performance in both cellular and animal models. Below is a summary of the efficacy of two distinct classes of these compounds.

Isoquinoline Derivatives B01002 and C26001

These compounds have been investigated for their efficacy against ovarian cancer.

CompoundCell LineIn Vitro IC50 (µg/mL)Animal ModelTumor Growth Inhibition (%)
B01002SKOV3 (Ovarian Cancer)7.65[1]Xenograft Mouse Model99.53[1]
C26001SKOV3 (Ovarian Cancer)11.68[1]Xenograft Mouse Model84.23[1]
Neocryptolepine Analogs (Indolo[2,3-b]quinolines)

These natural product analogs have demonstrated significant activity against Ehrlich ascites carcinoma.

CompoundCell LineIn Vitro IC50 (µM)Animal ModelOutcome
Analog 6bEhrlich Ascites Carcinoma6.4 x 10⁻⁵[2]Female Albino Swiss MiceRemarkable decrease in tumor volume[2]
Analog 6dEhrlich Ascites Carcinoma1.5 x 10⁻⁴[2]Female Albino Swiss MiceRemarkable decrease in tumor volume[2]

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative and Proapoptotic Assays

1. Cell Viability Assay (CCK-8):

  • Cell Seeding: Cancer cells (e.g., SKOV3) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the isoquinoline derivatives for a defined period (e.g., 48 hours).

  • Assay: CCK-8 solution is added to each well, and the plates are incubated. The absorbance is measured at 450 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]

2. Apoptosis Assessment (Hoechst Staining and Flow Cytometry):

  • Hoechst Staining: Cells are treated with the compounds, stained with Hoechst 33342, and observed under a fluorescence microscope to identify apoptotic nuclei (condensed or fragmented chromatin).

  • Flow Cytometry: Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[1]

In Vivo Antitumor Efficacy Evaluation

1. Xenograft Mouse Model:

  • Cell Implantation: Human cancer cells (e.g., SKOV3) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The isoquinoline compounds are administered (e.g., intraperitoneally) at specified doses and schedules.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition rate is calculated by comparing the average tumor volume of the treated groups to the control group.[1]

2. Immunohistochemical Analysis:

  • Tumor Proliferation (Ki-67 Staining): Resected tumors are stained for the proliferation marker Ki-67 to assess the effect of the compounds on cell proliferation.[1]

  • Apoptosis in Tumors (TUNEL Assay): A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on tumor sections to detect and quantify apoptotic cells.[1]

Visualizing the Science

Diagrams are provided below to illustrate key experimental workflows and the general mechanism of action for these novel isoquinoline compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Cancer Cell Lines cck8 CCK-8 Assay (Cell Viability) invitro_start->cck8 apoptosis Apoptosis Assays (Hoechst/Flow Cytometry) invitro_start->apoptosis ic50 Determine IC50 cck8->ic50 invivo_start Xenograft Mouse Model ic50->invivo_start Lead Compound Selection treatment Compound Administration invivo_start->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement tgi Calculate Tumor Growth Inhibition tumor_measurement->tgi ihc Immunohistochemistry (Ki-67, TUNEL) tumor_measurement->ihc

Caption: Experimental workflow for evaluating anticancer isoquinolines.

signaling_pathway compound Isoquinoline Compound iap Inhibitor of Apoptosis Proteins (IAPs) compound->iap Inhibition caspase3 Caspase-3 Activation iap->caspase3 Inhibits parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis induction by IAP-inhibiting isoquinolines.

References

Safety Operating Guide

Proper Disposal of Methyl Isoquinoline-6-Carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of methyl isoquinoline-6-carboxylate (CAS No. 173089-82-2), a substance used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, similar compounds can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 173089-82-2[1][2]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [3]
Purity ≥98%[2]
Storage Store at room temperature[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide:

  • Waste Characterization: Unused this compound should be treated as chemical waste. Do not dispose of this compound down the drain or in regular trash receptacles.

  • Container Management:

    • Empty Containers: Thoroughly rinse empty containers with an appropriate solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Collection:

    • Collect all waste this compound, including rinsate and contaminated materials, in a compatible, properly sealed, and labeled hazardous waste container.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the approximate quantity.

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste container by a licensed professional waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Unused or Waste Methyl Isoquinoline-6-Carboxylate B Characterize as Chemical Waste A->B C Segregate Waste Streams B->C D Solid Waste (Contaminated PPE, etc.) C->D E Liquid Waste (Unused solution, rinsate) C->E F Collect in Labeled Hazardous Waste Container D->F E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Service G->H I End: Proper Disposal H->I

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling Methyl isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl isoquinoline-6-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from acquisition to disposal.

Hazard Identification and Personal Protective Equipment

This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to stringent safety measures is paramount to prevent exposure. The following table summarizes the required Personal Protective Equipment (PPE).

Protection Type Required Equipment Specifications and Guidelines
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] Tightly sealing safety goggles are recommended.[7]
Skin Protection Chemical-resistant GlovesInspect gloves prior to use and use proper removal techniques to avoid skin contact.[8] Dispose of contaminated gloves after use.[8] Nitrile gloves are a common choice for handling such compounds.
Laboratory CoatA lab coat or smock should be worn at all times when handling the chemical.[9]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a chemical fume hood.[5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[8][10]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6][11]

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.[12]

2. Handling the Chemical:

  • Before use, carefully read the Safety Data Sheet (SDS) for this compound.

  • Wear all required PPE as detailed in the table above.

  • Avoid creating dust or aerosols.[8][10][12] All procedures should be performed carefully to minimize the creation of splashes or aerosols.[9]

  • Do not pipette by mouth; use only mechanical pipetting devices.[9][11][13]

  • Keep the container tightly closed when not in use.[2]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing.[2][5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air.[2][5] If not breathing, give artificial respiration.[5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[5][10] Seek immediate medical attention.

4. Spill Management:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5][6][8]

  • For liquid spills, absorb with an inert material and place in a suitable disposal container.

  • Clean the spill area thoroughly with a suitable solvent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[8] Do not pour chemical waste down the sink.

  • Contaminated Materials: Used gloves, absorbent paper, and other contaminated materials should be collected in a designated, labeled hazardous waste container.[8]

  • Packaging: Dispose of the original container as unused product.[8]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_setup Setup cluster_procedure Procedure prep Preparation ppe Don PPE prep->ppe Verify fume hood & safety equipment handling Chemical Handling ppe->handling Begin experiment decon Decontamination handling->decon Experiment complete emergency Emergency Procedures handling->emergency waste Waste Disposal decon->waste Segregate waste finish finish waste->finish End emergency->decon Follow first aid & spill cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isoquinoline-6-carboxylate
Reactant of Route 2
Methyl isoquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.